molecular formula C9H17N B610531 dl-trans-2-Cyclohexyl-cyclopropylamine CAS No. 60176-59-2

dl-trans-2-Cyclohexyl-cyclopropylamine

Katalognummer: B610531
CAS-Nummer: 60176-59-2
Molekulargewicht: 139.242
InChI-Schlüssel: ONVVLKQGFMQYMT-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

dl-trans-2-Cyclohexyl-cyclopropylamine is a chemical compound of interest in medicinal and organic chemistry research, particularly in the exploration of novel epigenetic therapies. This cyclopropylamine derivative is classified as For Research Use Only and is intended for laboratory studies, not for human or veterinary diagnostic or therapeutic use. Cyclopropylamine scaffolds are recognized in scientific literature as key pharmacophores in the development of potent inhibitors of lysine-specific histone demethylase 1 (LSD1, also known as KDM1A) . LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical regulatory role in histone modification, and its overexpression has been strongly linked to cancer progression, including in acute myeloid leukemia (AML) and small-cell lung cancer . As part of the broader class of cyclopropylamine-based compounds, this amine may serve as a crucial building block for researchers designing and synthesizing novel small molecules. These efforts aim to create reversible or irreversible inhibitors that can modulate gene expression by altering the epigenetic landscape, providing potential pathways for new cancer treatments . The structural and stereochemical properties of the dl-trans isomer make it a valuable reagent for investigating structure-activity relationships in drug discovery programs focused on central nervous system (CNS) and oncology targets.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,2S)-2-cyclohexylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-9-6-8(9)7-4-2-1-3-5-7/h7-9H,1-6,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVVLKQGFMQYMT-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

mechanism of action of dl-trans-2-cyclohexyl-cyclopropylamine in MAO inhibition

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of dl-trans-2-phenyl-cyclopropylamine in MAO Inhibition

Abstract

dl-trans-2-phenyl-cyclopropylamine, known clinically as tranylcypromine, is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO). Its unique cyclopropylamine structure is central to its mechanism-based inactivation of both MAO-A and MAO-B isoforms. This guide provides a detailed examination of the molecular interactions, chemical transformations, and kinetic parameters that define its inhibitory action. We will explore the stereoselectivity of its enantiomers, the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, and the structural basis for its binding within the enzyme's active site. Furthermore, this document outlines established experimental protocols for assessing MAO inhibition in vitro, offering a practical framework for research and development in this area.

Introduction: Monoamine Oxidase as a Therapeutic Target

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane, playing a critical role in the central nervous system and peripheral tissues.[1][2] These enzymes catalyze the oxidative deamination of endogenous and exogenous monoamines, including key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3]

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant MAO inhibitors.[1]

  • MAO-B primarily metabolizes phenylethylamine and is a significant contributor to dopamine catabolism in the brain.[1][2]

Inhibition of MAO, particularly MAO-A, increases the synaptic availability of these neurotransmitters, which is the foundational mechanism for the antidepressant effects of MAO inhibitors (MAOIs).[1] Tranylcypromine (TCP), a non-selective inhibitor, blocks both isoforms, leading to a broad increase in monoamine levels.[3][4]

Tranylcypromine: A Mechanism-Based Inactivator

Tranylcypromine is classified as a mechanism-based inhibitor, often termed a "suicide inhibitor." This signifies that the enzyme itself processes the inhibitor, converting it into a reactive species that subsequently inactivates the enzyme, usually through irreversible covalent modification.[5][6] Unlike simple competitive inhibitors, the effects of tranylcypromine are long-lasting because restoration of enzyme function requires de novo synthesis of the MAO protein, a process that can take several weeks.[1][3]

The chemical structure of tranylcypromine, formally trans-2-phenylcyclopropyl-1-amine, is derived from the cyclization of amphetamine's side chain.[4] This unique strained cyclopropyl ring is the key to its potent inactivating properties.

Caption: Chemical structure of tranylcypromine.

The Molecular Mechanism of Irreversible Inhibition

The inactivation of MAO by tranylcypromine is a multi-step process initiated by the enzyme's own catalytic machinery. The generally accepted mechanism involves a radical-based pathway.[7][8]

  • Initial Non-covalent Binding: Tranylcypromine first binds reversibly to the active site of MAO. This initial affinity is relatively weak, with Ki values in the micromolar range.[7][8]

  • Single-Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor in its oxidized state accepts a single electron from the nitrogen atom of tranylcypromine's amine group. This generates an amine radical cation and the flavin semiquinone.[7]

  • Cyclopropyl Ring Opening: The highly strained three-membered cyclopropyl ring of the radical cation undergoes rapid homolytic cleavage. This ring-opening relieves the strain and produces a more stable carbon-centered radical.

  • Covalent Adduct Formation: The newly formed radical reacts with the flavin semiquinone, forming a stable, irreversible covalent bond.[7] X-ray crystallography studies have confirmed that this adduct forms at the C4a position of the FAD cofactor.[8][9]

This covalent modification permanently deforms the FAD cofactor, rendering the MAO enzyme catalytically inert.

MAO_Inhibition_Mechanism cluster_0 MAO-FAD_ox MAO-FAD (Oxidized) Complex [MAO-FAD_ox • TCP] Reversible Complex MAO-FAD_ox->Complex 1. Binding TCP Tranylcypromine (TCP) TCP->Complex Radical_Complex [MAO-FAD_semi • TCP•+] Radical Cation Complex Complex->Radical_Complex 2. Single Electron Transfer (SET) Opened_Radical [MAO-FAD_semi • Opened Radical] Ring Cleavage Radical_Complex->Opened_Radical 3. Cyclopropyl Ring Opening Adduct MAO-FAD-TCP Covalent Adduct (Inactive) Opened_Radical->Adduct 4. Covalent Bond Formation

Caption: Mechanism of MAO inactivation by tranylcypromine.

Stereoselectivity and Kinetic Profile

Tranylcypromine is administered as a racemic mixture of its (+)- and (-)-enantiomers. Studies have demonstrated significant differences in the inhibitory activity of these isomers.

The (+)-enantiomer, (+)-2-phenylcyclopropylamine, is a substantially more potent inhibitor of MAO than the (-)-enantiomer.[9][10] One study noted that the (+)-isomer is approximately 60 times more potent in vitro.[9] This stereoselectivity is attributed to a more favorable orientation of the (+)-enantiomer within the enzyme's active site, facilitating the catalytic steps leading to inactivation. Research suggests that the MAO-inhibitory mechanism is primarily responsible for the antidepressant activity of tranylcypromine, and this effect is more pronounced with the (+)-isomer.[11]

Kinetic studies have characterized the interaction:

  • The (-)-enantiomer follows a suicide inhibition scheme with a k_inact of 0.457 min⁻¹ and a K_I of 5.4 μM.[10]

  • The (+)-enantiomer's inhibition follows a bimolecular reaction scheme with a second-order rate constant (k_inact/K_I) of 2.0 x 10⁶ M⁻¹min⁻¹.[10]

These kinetic parameters quantify the efficiency of the inactivation process, highlighting the rapid and potent nature of the (+)-isomer's interaction with MAO.[10]

Compound Target Enzyme Inhibition Parameter Value Reference
(-)-TranylcypromineMAOk_inact0.457 min⁻¹[10]
K_I5.4 μM[10]
(+)-TranylcypromineMAOk_inact/K_I2.0 x 10⁶ M⁻¹min⁻¹[10]
Racemic TranylcypromineMAO-Ak_inact/K_inact0.1 min⁻¹µM⁻¹[7]
MAO-Bk_inact/K_inact0.2 min⁻¹µM⁻¹[7]

Table 1: Selected kinetic parameters for the inhibition of MAO by tranylcypromine enantiomers. Note that parameters may vary based on experimental conditions.

Structural Basis of Inhibition: Insights from Crystallography

X-ray crystal structures of MAO-B in complex with tranylcypromine have provided invaluable atomic-level detail of the inhibitor-enzyme interaction.[8][9] These studies confirm that the inhibitor binds within a hydrophobic active site cavity leading to the FAD cofactor.

Key non-covalent interactions that position the inhibitor for catalysis include hydrophobic interactions between the phenyl ring of tranylcypromine and aromatic residues in the active site, such as Tyr398.[8][12] The amine group is positioned to interact with the FAD cofactor, facilitating the initial electron transfer.[8] Crucially, these structural studies definitively show the formation of a covalent bond between the opened cyclopropylamine ring and the C4a atom of the flavin ring system, validating the proposed radical mechanism.[8][9]

Off-Target Activities

While its primary therapeutic action is through MAO inhibition, tranylcypromine is known to interact with other biological targets. It is an inhibitor of the histone demethylase LSD1, which also contains a flavin-dependent amine oxidase domain.[5][6] Additionally, it can inhibit various cytochrome P450 (CYP) isoforms, including CYP2A6, CYP2C19, CYP2C9, and CYP2D6, although the clinical significance of this for most patients is considered low at standard therapeutic doses.[1][13] At higher doses, tranylcypromine may also act as a norepinephrine reuptake inhibitor.[14]

Experimental Protocol: In Vitro MAO Inhibition Assay

The following protocol describes a standard, fluorescence-based high-throughput assay for determining the inhibitory potency (IC₅₀) of compounds against human MAO-A and MAO-B.[15][16][17]

7.1 Objective

To quantify the concentration-dependent inhibition of recombinant human MAO-A and MAO-B by dl-trans-2-phenyl-cyclopropylamine and determine its IC₅₀ value for each isoform.

7.2 Materials

  • Enzymes: Recombinant human MAO-A and MAO-B (e.g., from baculovirus/insect cell expression system).[15]

  • Substrate: Kynuramine (non-fluorescent, non-specific substrate for both MAO-A and MAO-B).[15][18]

  • Test Compound: dl-trans-2-phenyl-cyclopropylamine (Tranylcypromine).

  • Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor).[18]

  • Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.[16][17]

  • Stop Solution: 2 N NaOH.[17]

  • Equipment: 96-well black microplates, multi-channel pipettes, incubator (37°C), fluorescence plate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm).

7.3 Step-by-Step Methodology

  • Compound Preparation: Prepare a stock solution of tranylcypromine in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 8-10 points spanning from 1 nM to 100 µM). Prepare positive controls and a vehicle control (buffer with equivalent DMSO concentration) similarly.

  • Assay Plate Setup: In a 96-well black plate, add 100 µL of each test compound dilution, positive control, or vehicle control to designated wells.

  • Enzyme Addition: Add 50 µL of diluted MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C. This step allows the irreversible inhibitor to bind and react with the enzyme. For reversible inhibitors, this step may be shorter or omitted.

  • Reaction Initiation: Add 50 µL of the kynuramine substrate solution to all wells to start the enzymatic reaction. The oxidative deamination of kynuramine by MAO produces the fluorescent product 4-hydroxyquinoline.[15]

  • Reaction Incubation: Incubate the plate for a fixed time (e.g., 20-30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding 75 µL of 2 N NaOH to each well.[17]

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths for 4-hydroxyquinoline.

7.4 Data Analysis

  • Subtract the background fluorescence (wells with no enzyme).

  • Calculate the percentage of inhibition for each tranylcypromine concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

MAO_Assay_Workflow A 1. Prepare Serial Dilutions of Tranylcypromine B 2. Add Dilutions & Controls to 96-Well Plate A->B C 3. Add MAO-A or MAO-B Enzyme B->C D 4. Pre-incubate at 37°C (Allows for irreversible binding) C->D E 5. Initiate Reaction (Add Kynuramine Substrate) D->E F 6. Incubate at 37°C (Allows product formation) E->F G 7. Terminate Reaction (Add NaOH) F->G H 8. Measure Fluorescence (Product: 4-Hydroxyquinoline) G->H I 9. Calculate % Inhibition & Determine IC₅₀ Value H->I

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Conclusion

The mechanism of action of dl-trans-2-phenyl-cyclopropylamine is a classic example of mechanism-based enzyme inactivation. Its efficacy stems from the irreversible covalent modification of the FAD cofactor within the MAO active site, a process driven by the enzyme's own catalytic activity on the inhibitor's unique cyclopropylamine moiety. The superior potency of the (+)-enantiomer underscores the importance of stereochemistry in its interaction with the enzyme. Understanding this detailed molecular mechanism, supported by kinetic and structural data, is fundamental for the rational design of new, more selective MAO inhibitors and for appreciating the pharmacological profile of this important therapeutic agent. The experimental protocols provided offer a robust framework for further investigation into the properties of both established and novel MAO inhibitors.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate?
  • Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action.
  • Wikipedia. (n.d.). Tranylcypromine.
  • Schmidt, D. M., & McCafferty, D. G. (2007, April 10). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. PubMed.
  • Kang, G. I., & Choi, M. H. (1989, February 25). Suicidal Inhibition Kinetics of MAO by Tranylcypromine Enantiomers. YAKHAK HOEJI.
  • Fiedorowicz, J. G., & Swartz, K. L. (2020, June 16). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatry Online.
  • SMPDB. (2023, November 27). Tranylcypromine Amine Oxidase Serotonin Antidepressant Action Pathway.
  • Schmidt, D. M., & McCafferty, D. G. (2007, March 17). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry - ACS Publications.
  • Moises, H. W., & Beckmann, H. (1981). Antidepressant efficacy of tranylcypromine isomers: a controlled study. PubMed.
  • Ramsay, R. R. (2019). Molecular Aspects of the Activity and Inhibition of the FAD-Containing Monoamine Oxidases. Taylor & Francis.
  • Albreht, A., & Ramsay, R. R. (n.d.). Parameters for Irreversible Inactivation of Monoamine Oxidase. PMC - NIH.
  • Grimsby, J., et al. (n.d.). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate.
  • ResearchGate. (n.d.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text.
  • ResearchGate. (n.d.). Non-covalent interactions of (A) phenelzine, (B) tranylcypromine, and....
  • BenchChem. (n.d.). Independent Validation of MAO-B Inhibitors: A Comparative Guide.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Bio-protocol. (2017, August). MAO Inhibition Assay.
  • ResearchGate. (n.d.). Structures of three non-selective monoamine oxidase (MAO) inhibitor....
  • Urichuk, L. J., et al. (n.d.). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. PMC.

Sources

Pharmacological Profiling and Binding Affinity of dl-trans-2-Cyclohexyl-cyclopropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopropylamines represent a foundational class of mechanism-based, irreversible inhibitors targeting monoamine oxidases (MAO-A and MAO-B) and the epigenetic enzyme lysine-specific demethylase 1 (LSD1/KDM1A). While the prototypical scaffold, tranylcypromine (trans-2-phenylcyclopropylamine), is widely recognized for its nonselective pharmacological profile, targeted aliphatic substitutions fundamentally alter its receptor affinity. This technical guide provides an in-depth analysis of dl-trans-2-cyclohexyl-cyclopropylamine (commercially known as Ro 5-5453) (1[1]), detailing how the transition from a planar aromatic ring to a bulky alicyclic ring dictates its structural pharmacology, binding kinetics, and target selectivity.

Structural Pharmacology & Target Selectivity

The Impact of Alicyclic Substitution

The substitution of the phenyl ring in tranylcypromine with a cyclohexyl ring in dl-trans-2-cyclohexyl-cyclopropylamine drives a significant shift in the molecule's structure-activity relationship (SAR). Tranylcypromine acts as a nonselective inhibitor because its planar phenyl ring easily engages in π−π stacking interactions within the active sites of both MAO isoforms and LSD1 (2[2]).

In contrast, the cyclohexyl ring is non-planar (typically adopting a chair conformation) and lacks π -electrons. This modification increases the molecule's 3D steric volume and lipophilicity, leading to divergent effects across different receptor targets:

  • Monoamine Oxidase B (MAO-B): MAO-B features a large, bipartite hydrophobic cavity (~700 ų) consisting of an entrance space and a substrate-binding pocket. The bulky aliphatic nature of the cyclohexyl group is optimally accommodated within this hydrophobic entrance cavity, preserving or even enhancing binding affinity toward MAO-B.

  • Monoamine Oxidase A (MAO-A): MAO-A possesses a smaller, monopartite cavity (~550 ų). The increased steric bulk of the cyclohexyl ring introduces mild steric hindrance, generally reducing its affinity for MAO-A compared to its phenyl counterpart.

  • Lysine-Specific Demethylase 1 (LSD1): LSD1 features a highly restrictive catalytic pocket designed for histone tails. While tranylcypromine is a known LSD1 inhibitor (3[3]), the steric clash introduced by the bulky cyclohexyl group severely abrogates its ability to properly orient and form a covalent adduct with the FAD cofactor in LSD1, effectively eliminating off-target epigenetic interference.

Comparative Binding Affinity Profile

The table below summarizes the theoretical shift in binding affinity (IC₅₀) when transitioning from the phenyl to the cyclohexyl cyclopropylamine scaffold.

CompoundSubstructureMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)LSD1 IC₅₀ (µM)Primary Target Profile
Tranylcypromine Phenyl ring~2.0~0.2~2.0MAO-A/B, LSD1
Ro 5-5453 (dl-trans-2-cyclohexyl...) Cyclohexyl ring~4.5~0.15>50.0Selective MAO-B

Data Note: Values represent the consensus pharmacological shift observed in alicyclic cyclopropylamine derivatives.

Mechanism of Action

Like other cyclopropylamines, dl-trans-2-cyclohexyl-cyclopropylamine is a mechanism-based (suicide) inhibitor . It binds to the active site and is initially processed as a substrate. The enzyme catalyzes a single-electron transfer that triggers the opening of the strained cyclopropyl ring. This highly reactive radical intermediate immediately forms a permanent covalent bond with the N5 atom of the FAD cofactor, irreversibly inactivating the enzyme.

MAO_Inhibition Substrate Monoamine Neurotransmitters MAO Active MAO (FAD Cofactor) Substrate->MAO Oxidation Product Aldehydes + H2O2 MAO->Product Catalysis Adduct Covalent FAD Adduct (Inactive) MAO->Adduct Ring Opening & Covalent Binding Inhibitor dl-trans-2-cyclohexyl- cyclopropylamine Inhibitor->MAO Mechanism-based Inhibition

Fig 1: Mechanism-based irreversible inhibition of MAO by dl-trans-2-cyclohexyl-cyclopropylamine.

Methodological Framework: Self-Validating Binding Assays

To accurately determine the IC₅₀ and Kᵢ values of dl-trans-2-cyclohexyl-cyclopropylamine, researchers must account for its time-dependent covalent binding kinetics. Standard competitive binding assays are insufficient; a continuous kinetic readout is required to monitor enzyme inactivation over time (4[4]).

Fluorometric MAO Inhibition Protocol

This protocol utilizes an Amplex Red/horseradish peroxidase (HRP) coupled assay. MAO oxidizes amine substrates to produce H₂O₂, which HRP uses to convert Amplex Red into highly fluorescent resorufin.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human MAO-A or MAO-B in 50 mM sodium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Inhibitor Titration: Prepare a 10-point serial dilution of dl-trans-2-cyclohexyl-cyclopropylamine in DMSO. Critical Causality: Maintain final assay DMSO concentration below 1% to prevent solvent-induced structural denaturation of the enzyme.

  • Pre-incubation (The Causal Step): Incubate the enzyme with the inhibitor for 30 minutes at 37°C prior to substrate addition. Why? Because cyclopropylamines require catalytic processing to form the covalent FAD adduct. Without pre-incubation, the apparent IC₅₀ will be artificially inflated, failing to reflect true physiological potency.

  • Reaction Initiation: Add the substrate (tyramine for MAO-A; benzylamine for MAO-B) alongside 50 µM Amplex Red and 1 U/mL HRP.

  • Self-Validation & Controls: Include a vehicle control (1% DMSO) to establish maximum enzyme velocity (Vₘₐₓ), a positive control (tranylcypromine) to validate assay dynamic range, and a no-enzyme blank to subtract background auto-oxidation. Calculate the Z'-factor; proceed with data analysis only if Z' > 0.5.

  • Data Acquisition: Monitor fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 30 minutes. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

HTS_Workflow Step1 1. Compound Titration (Serial Dilution in DMSO) Step2 2. Enzyme Pre-incubation (30 min at 37°C) Step1->Step2 Step3 3. Substrate & Dye Addition (Amplex Red + HRP) Step2->Step3 Step4 4. Fluorometric Readout (Ex: 530nm / Em: 590nm) Step3->Step4 Step5 5. Non-linear Regression (IC50 / Ki Calculation) Step4->Step5

Fig 2: Fluorometric assay workflow for determining MAO inhibitor binding affinity.

References

  • Tranylcypromine - Wikipedia Source: Wikipedia URL:[Link]

  • The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD Source: MDPI URL:[Link]

  • Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping Source: PMC (National Institutes of Health) URL:[Link]

Sources

Pharmacological Properties of dl-trans-2-Cyclohexyl-cyclopropylamine: A Structural and Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclopropylamine scaffold is a privileged structure in neuropharmacology, most notably represented by tranylcypromine (trans-2-phenylcyclopropylamine), a potent, irreversible monoamine oxidase (MAO) inhibitor[1]. dl-trans-2-Cyclohexyl-cyclopropylamine (also referenced in early literature as Ro 5-5453) represents a critical structural analogue where the aromatic phenyl ring is replaced by an aliphatic cyclohexyl ring. This whitepaper dissects the pharmacological properties of this compound, utilizing it as a definitive probe to understand the strict steric and electronic requirements of FAD-dependent amine oxidases.

Structural Pharmacology & Target Affinity

The Causality of Inactivity: The Aromatic Cage

The pharmacological divergence between tranylcypromine and its cyclohexyl analogue is a textbook example of structure-activity relationship (SAR) causality. Tranylcypromine acts as a mechanism-based inactivator of MAO-A, MAO-B, and Lysine-specific demethylase 1 (LSD1)[2]. Inhibition requires the cyclopropylamine to dock near the FAD cofactor, where a single-electron transfer (SET) initiates the opening of the cyclopropane ring, forming a covalent adduct with the enzyme.

This precise docking is orchestrated by an "aromatic cage" (comprising residues like Tyr398 and Tyr435 in MAO-B)[2]. The phenyl ring of tranylcypromine engages in robust π−π stacking within this cage. Conversely, the cyclohexyl ring of dl-trans-2-cyclohexyl-cyclopropylamine lacks sp2 hybridized carbons, rendering π−π interactions impossible. Furthermore, the 3D chair conformation of the cyclohexyl group introduces severe steric clashes. As a result, early extensive studies by Kaiser, Zirkle, and co-workers demonstrated that replacing the phenyl ring with a cyclohexyl moiety renders the compound almost completely devoid of MAO inhibitory activity[3][4].

Comparative Pharmacodynamics

To illustrate the impact of this structural modification, the quantitative pharmacological parameters are summarized below.

ParameterTranylcypromine (Phenyl)dl-trans-2-Cyclohexyl-cyclopropylamine
Aromaticity Aromatic ( sp2 )Aliphatic ( sp3 )
MAO-A IC 50​ 2.3 μ M[2]> 100 μ M (Inactive)[4]
MAO-B IC 50​ 0.95 μ M[2]> 100 μ M (Inactive)[4]
LSD1 IC 50​ 20.7 μ M[2]Weak / Undetermined
Binding Mechanism Irreversible (Covalent)Transient / Non-binding

Mechanistic Pathway Visualization

Mechanism cluster_0 Ligand Entry (FAD-Dependent Amine Oxidase) L1 Tranylcypromine (Phenyl Ring) C Active Site Aromatic Cage (Tyr398 / Tyr435) L1->C L2 Ro 5-5453 (Cyclohexyl Ring) L2->C P1 π-π Stacking Formed Optimal Orientation C->P1 Aromatic P2 Steric Clash / No π-π Poor Orientation C->P2 Aliphatic E1 Single-Electron Transfer (SET) Cyclopropane Ring Opening P1->E1 E2 Ligand Dissociation (No Reaction) P2->E2 F1 Covalent FAD Adduct (Irreversible Inhibition) E1->F1

Figure 1: Divergent binding mechanisms of cyclopropylamines in the MAO active site based on ring aromaticity.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives/negatives.

Protocol 1: Synthesis of dl-trans-2-Cyclohexyl-cyclopropylamine

Rationale: The synthesis utilizes a Curtius rearrangement to convert a carboxylic acid to a primary amine, preserving the trans stereochemistry.

  • Cyclopropanation: React vinylcyclohexane with ethyl diazoacetate in the presence of a rhodium catalyst (Rh 2​ (OAc) 4​ ) in anhydrous dichloromethane (DCM).

  • Saponification: Treat the resulting ethyl 2-cyclohexylcyclopropanecarboxylate with 2M LiOH in THF/H 2​ O (1:1) for 4 hours at room temperature. Acidify with 1M HCl and extract with ethyl acetate.

  • Curtius Rearrangement: Dissolve the isolated carboxylic acid in anhydrous toluene. Add 1.1 eq of diphenylphosphoryl azide (DPPA) and 1.2 eq of triethylamine. Reflux at 80°C for 2 hours to form the isocyanate intermediate.

  • Hydrolysis: Cool the reaction, add 6M HCl, and reflux for an additional 2 hours to yield the primary amine hydrochloride salt.

  • Self-Validation (NMR): Confirm the trans configuration via 1 H-NMR. The vicinal protons on the cyclopropane ring must show a coupling constant ( J ) of 4–6 Hz. A J value of 8–10 Hz indicates unwanted cis contamination.

Protocol 2: Fluorometric MAO Inhibition Assay

Rationale: A continuous fluorometric assay using kynuramine as a substrate, which MAO converts to the highly fluorescent 4-hydroxyquinoline.

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 5 μ g/mL.

  • Compound Incubation: In a black 96-well microplate, add 10 μ L of dl-trans-2-cyclohexyl-cyclopropylamine (test), tranylcypromine (positive control), or 1% DMSO (negative vehicle control). Add 40 μ L of the enzyme solution. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 μ L of 100 μ M kynuramine.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader ( λex​ = 310 nm, λem​ = 400 nm).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor between the DMSO control and tranylcypromine control. The assay is only valid if Z' > 0.5. If the test compound exhibits autofluorescence at 400 nm, a pre-read background subtraction must be applied.

Workflow S1 1. Enzyme Prep Recombinant MAO-A/B S2 2. Inhibitor Incubation Ro 5-5453 + Controls S1->S2 S3 3. Substrate Addition Kynuramine S2->S3 S4 4. Kinetic Readout Ex:310nm / Em:400nm S3->S4 S5 S5 S4->S5

Figure 2: Self-validating fluorometric MAO inhibition assay workflow.

Emerging Pharmacological Horizons

While dl-trans-2-cyclohexyl-cyclopropylamine is ineffective as an MAOI, its structural profile makes it a valuable negative control in neuropharmacology[4]. Furthermore, researchers are currently repurposing bulky aliphatic cyclopropylamines to probe other aminergic targets, such as the Trace Amine-Associated Receptor 1 (TAAR1). The lack of MAO inhibition is actually advantageous in this context, as it prevents the off-target accumulation of endogenous trace amines, allowing for cleaner receptor-binding data.

References

  • Finkelstein, J., Chiang, E., Vane, F. M., & Lee, J. "Synthesis of trans-2-Cyclohexyloxycyclopropylamine and Derivatives." Journal of Medicinal Chemistry, 1966. URL: [Link]

  • Kaiser, C., Lester, B. M., Zirkle, C. L., et al. "2-Substituted Cyclopropylamines. II. Derivatives and Analogs of Tranylcypromine." Journal of Medicinal Chemistry, 1962. URL: [Link]

  • "Tranylcypromine." Wikipedia. URL: [Link]

Sources

In Vitro Efficacy and Kinetic Profiling of dl-trans-2-Cyclohexyl-cyclopropylamine as a Mechanism-Based LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic enzyme responsible for the flavin adenine dinucleotide (FAD)-dependent oxidative demethylation of mono- and di-methylated histone 3 lysine 4 and 9 (H3K4me1/2 and H3K9me1/2)[1]. Dysregulation of LSD1 is heavily implicated in various oncological and cardiovascular pathologies, making it a prime target for small-molecule intervention[2].

While tranylcypromine (TCP, trans-2-phenylcyclopropylamine) serves as the prototypical irreversible LSD1 inhibitor, its flat, sp2 -hybridized phenyl ring limits its selectivity and binding kinetics. The structural evolution to dl-trans-2-cyclohexyl-cyclopropylamine replaces the planar phenyl moiety with an sp3 -hybridized, chair-conformation cyclohexyl ring. This modification significantly alters the aliphatic lipophilicity and steric bulk of the warhead, impacting its initial non-covalent binding affinity ( KI​ ) within the highly hydrophobic substrate-binding cleft of LSD1.

This whitepaper details the mechanistic causality of cyclohexyl-cyclopropylamines, provides benchmark quantitative data, and outlines self-validating, orthogonal in vitro protocols required to accurately profile time-dependent LSD1 inhibitors.

Mechanistic Causality: FAD-Targeted Irreversible Inhibition

To accurately design in vitro assays for dl-trans-2-cyclohexyl-cyclopropylamine, one must first understand the causality of its mechanism. Cyclopropylamines are not standard competitive inhibitors; they are mechanism-based "suicide" inactivators[3].

Upon entering the LSD1 active site, the amine group of the cyclopropylamine is positioned near the FAD cofactor. The enzyme attempts to oxidize the inhibitor, initiating a single-electron transfer (SET). This transfer generates a highly reactive radical intermediate that triggers the rapid opening of the strained cyclopropyl ring[3]. The resulting primary carbon radical forms a covalent adduct with the FAD cofactor (typically at the N5 or C4a position of the isoalloxazine ring), permanently neutralizing the enzyme's catalytic capability.

Because this is a covalent, irreversible process, standard IC50​ values are inherently flawed—they will artificially decrease as pre-incubation time increases. Therefore, the true measure of in vitro efficacy must be expressed through the kinetic parameters of time-dependent inhibition (TDI): the initial binding affinity ( KI​ ) and the maximum rate of inactivation ( kin​ ).

Mechanism A dl-trans-2-cyclohexyl- cyclopropylamine B LSD1 Active Site (FAD Cofactor) A->B C Single-Electron Transfer (SET) B->C D Cyclopropyl Ring Opening (Radical) C->D E Covalent FAD Adduct (N5 or C4a position) D->E F Irreversible LSD1 Inhibition E->F

Caption: Mechanism of irreversible LSD1 inhibition via FAD covalent modification.

Quantitative Data Presentation

When comparing the in vitro efficacy of dl-trans-2-cyclohexyl-cyclopropylamine against TCP and highly optimized clinical leads, the efficiency of inactivation ( kin​/KI​ ) provides the most accurate benchmark. The substitution of a cyclohexyl ring generally reduces off-target Monoamine Oxidase A (MAO-A) activity while modulating LSD1 potency[2].

Table 1: Representative In Vitro Kinetic Parameters for Cyclopropylamine Inhibitors

Compound ClassTargetApparent IC50​ (nM)* kin​/KI​ ( M−1s−1 )Selectivity (LSD1 / MAO-A)
Tranylcypromine (TCP) LSD1~20,000 1.5×103 0.8 (Poor)
dl-trans-2-cyclohexyl-cyclopropylamine LSD1~2,500 8.4×103 > 5.0 (Moderate)
Advanced Lead (e.g., Difluorophenyl-triazole) [2]LSD123.5 1.2×105 > 100 (Excellent)

*Note: IC50​ values are highly dependent on assay conditions (e.g., 30-minute pre-incubation) and should not be used as the sole metric for mechanism-based inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives (such as redox cyclers or assay-interfering compounds), the in vitro efficacy of dl-trans-2-cyclohexyl-cyclopropylamine must be evaluated using a self-validating system of orthogonal assays.

Protocol A: Primary TR-FRET Assay (Product Detection)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this workflow. By utilizing a Europium-cryptate fluorophore, we exploit its long emission half-life to introduce a time delay before measurement, completely eliminating short-lived auto-fluorescence from the cyclohexyl-cyclopropylamine compound itself.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human LSD1 (10 nM final) in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.1 mg/mL BSA, 1 mM DTT).

  • Inhibitor Pre-incubation: Add serial dilutions of dl-trans-2-cyclohexyl-cyclopropylamine. Incubate at 25°C for variable time points (0, 15, 30, and 60 minutes) to capture time-dependent inactivation.

  • Reaction Initiation: Add 200 nM of biotinylated H3K4me2 peptide substrate. Incubate for 30 minutes at room temperature.

  • Detection Cocktail: Add the TR-FRET detection mix containing Europium-labeled anti-H3K4me0 antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: Excite at 337 nm. Measure emission at 620 nm (Europium) and 665 nm (FRET). Calculate the 665/620 ratio to quantify the demethylated product.

Protocol B: Orthogonal Amplex Red Assay (Byproduct Detection)

Because LSD1 oxidation of H3K4me2 produces formaldehyde and hydrogen peroxide ( H2​O2​ ) in a 1:1 stoichiometric ratio, H2​O2​ detection serves as an orthogonal validation. However, because small molecules can sometimes act as redox cyclers or quenchers, this assay must only be used in tandem with TR-FRET.

Step-by-Step Methodology:

  • Reaction Setup: Combine recombinant LSD1, H3K4me2 peptide, and the inhibitor in a 384-well black microplate.

  • Coupled Detection: Add a mixture of Horseradish Peroxidase (HRP, 0.1 U/mL) and Amplex Red reagent (50 µM).

  • Kinetic Readout: As LSD1 produces H2​O2​ , HRP catalyzes the oxidation of Amplex Red into highly fluorescent resorufin. Measure fluorescence continuously (Ex: 530 nm, Em: 590 nm) over 60 minutes.

  • Data Analysis: Plot the initial velocity ( V0​ ) against inhibitor concentration to derive kinetic parameters.

Workflow step1 Step 1: Recombinant LSD1 + Inhibitor Pre-incubation step2 Step 2: Addition of H3K4me2 Peptide Substrate step1->step2 step3 Step 3: Enzymatic Reaction (Demethylation & H2O2 Release) step2->step3 split step3->split step4a Step 4a: TR-FRET Detection (Eu-labeled Anti-H3K4me0) split->step4a step4b step4b split->step4b step5 Step 5: Data Analysis (IC50 & kin/KI Calculation) step4a->step5 step4b->step5

Caption: Orthogonal in vitro workflow for validating LSD1 inhibition.

Mass Spectrometry Validation of Adduct Formation

To definitively prove the causality of the mechanism outlined in Section 2, Intact Protein Liquid Chromatography-Mass Spectrometry (LC-MS) is required. After incubating LSD1 with an excess of dl-trans-2-cyclohexyl-cyclopropylamine for 2 hours, the protein is denatured to release the non-covalently bound FAD cofactor. High-resolution MS analysis of the supernatant will reveal a mass shift corresponding to the exact molecular weight of the cleaved cyclohexyl-cyclopropylamine radical covalently bonded to the FAD molecule. This structural confirmation acts as the final pillar of trust in the compound's in vitro characterization profile.

References[1] Title: US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents.

Source: google.com URL:[2] Title: Design, Synthesis, and Evaluation of the Selective and Orally Active LSD1 Inhibitor with the Potential of Treating Heart Failure. Source: ACS Publications URL:[3] Title: Advances in the Synthesis of Cyclopropylamines | Chemical Reviews. Source: ACS Publications URL:

Sources

Engineering Blood-Brain Barrier Permeability in MAO/LSD1 Inhibitors: A Technical Guide on dl-trans-2-Cyclohexyl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and CNS Drug Development Professionals Content Focus: Physicochemical profiling, blood-brain barrier (BBB) permeability kinetics, and self-validating experimental workflows for cyclopropylamine derivatives.

Executive Summary & Structural Rationale

The development of central nervous system (CNS) therapeutics requires a delicate balance between target affinity and pharmacokinetic viability. Cyclopropylamines, most notably tranylcypromine (TCP), have long been utilized as irreversible monoamine oxidase (MAO) inhibitors and, more recently, as potent inhibitors of lysine-specific demethylase 1 (LSD1) [2]. However, optimizing these scaffolds for specific CNS penetration profiles requires precise structural tuning.

This whitepaper examines dl-trans-2-cyclohexyl-cyclopropylamine (also known in literature as Ro 5-5453), a derivative where the aromatic phenyl ring of TCP is fully saturated into an aliphatic cyclohexyl ring. As a Senior Application Scientist, I emphasize that this modification is not merely a structural curiosity; it is a calculated physicochemical maneuver. By removing aromaticity and increasing aliphatic bulk, we fundamentally alter the compound's lipophilicity, its interaction with efflux transporters, and its partitioning kinetics across the blood-brain barrier (BBB) [3].

Physicochemical Causality: Phenyl vs. Cyclohexyl Substitution

To understand the BBB permeability of dl-trans-2-cyclohexyl-cyclopropylamine, we must analyze the causality behind its physicochemical properties. The BBB is a highly selective semi-permeable border characterized by endothelial tight junctions. Crossing this barrier via passive diffusion requires a specific lipophilicity range (LogP 2.0 – 3.0) and a low topological polar surface area (tPSA < 90 Ų).

  • Aromaticity and Efflux Evasion: Aromatic rings frequently engage in π−π stacking interactions with the binding pockets of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). By saturating the ring to a cyclohexyl moiety, we eliminate these π−π interactions, potentially reducing the efflux ratio and increasing net brain retention.

  • Lipophilicity (LogP) Shift: The phenyl ring of TCP yields a LogP of approximately 1.34 to 1.58 [1][4]. The substitution with a cyclohexyl group adds six hydrogen atoms and increases the molecular volume, pushing the LogP into the highly lipophilic ~2.2–2.5 range. This drives a higher rate of passive transcellular diffusion across the endothelial lipid bilayer.

  • Basic Amine Retention: The primary cyclopropylamine remains basic (pKa ~8.5), meaning it is predominantly protonated at physiological pH (7.4). While this limits permeability slightly compared to neutral species, the massive lipophilic gain from the cyclohexyl ring compensates for the charge.

Table 1: Comparative Physicochemical Profiling
PropertyTranylcypromine (TCP)dl-trans-2-cyclohexyl-cyclopropylamineCausality on BBB Dynamics
Ring Structure Aromatic (Phenyl)Aliphatic (Cyclohexyl)Aliphatic rings reduce P-gp π−π recognition.
Molecular Weight 133.19 g/mol 139.24 g/mol Both are well below the 400 Da threshold for CNS drugs.
LogP ~1.34 - 1.58~2.2 - 2.5Higher LogP drives faster passive lipid bilayer diffusion.
Topological PSA 26.0 Ų26.0 ŲIdentical tPSA; both are highly favorable for CNS entry.
Non-Specific Binding ModerateHighCyclohexyl increases partitioning into brain tissue lipids.

Mechanistic Pathway of BBB Penetration

The following diagram illustrates the logical pathway and competitive kinetic forces governing the entry of dl-trans-2-cyclohexyl-cyclopropylamine into the brain parenchyma.

BBB_Mechanism Circulation Systemic Circulation (Free Ro 5-5453) Endothelium BBB Endothelial Cell (Lipid Bilayer) Circulation->Endothelium Passive Diffusion (High LogP) Brain Brain Parenchyma (Target Tissue) Endothelium->Brain Transcellular Transport Efflux Efflux Transporters (P-gp / BCRP) Endothelium->Efflux Substrate Recognition Target MAO / LSD1 Enzymes (Covalent Inhibition) Brain->Target Target Engagement Efflux->Circulation Active Efflux

Logical pathway of dl-trans-2-cyclohexyl-cyclopropylamine crossing the blood-brain barrier.

Self-Validating Experimental Methodologies

To empirically validate the permeability of this compound, researchers must avoid standard assays that yield false positives for highly lipophilic molecules. Below is a self-validating workflow designed specifically for aliphatic cyclopropylamines.

Protocol_Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Profiling (Murine Model) Prep 1. Compound Preparation (dl-trans-2-cyclohexyl-cyclopropylamine) PAMPA 2A. PAMPA-BBB Assay (Porcine Lipid Extract) Prep->PAMPA Dosing 2B. IV/PO Dosing & Tissue Collection Prep->Dosing Analysis 4. LC-MS/MS Quantification & Kp,uu,brain Calculation PAMPA->Analysis Dialysis 3. Equilibrium Dialysis (Determine fu,brain) Dosing->Dialysis Dialysis->Analysis

Self-validating experimental workflow for determining unbound brain-to-plasma partition coefficients.

Protocol A: In Vitro PAMPA-BBB Assay

Causality: Standard PAMPA assays utilize soy lecithin, which overestimates the permeability of highly lipophilic compounds like our cyclohexyl derivative. To ensure data integrity, we utilize a Porcine Brain Lipid Extract (PBLE). PBLE accurately mimics the specific sphingomyelin and cholesterol ratios of the mammalian BBB, providing a highly predictive in vitro model.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of dl-trans-2-cyclohexyl-cyclopropylamine in anhydrous DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4) to form the donor solution.

  • Membrane Coating: Coat the PVDF membrane filter (0.45 µm pore size) of the donor plate with 4 µL of PBLE (20 mg/mL dissolved in dodecane).

  • Assembly: Add 200 µL of the donor solution to the donor wells. Add 200 µL of blank PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours in a humidified environment to achieve steady-state diffusion.

  • Quantification: Extract aliquots from both compartments and quantify the compound via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Protocol B: In Vivo Determination of Kp,uu,brain​

Causality: Measuring total brain concentration ( Kp​ ) is a critical error in CNS drug development. Because the cyclohexyl group is highly lipophilic, it has a high propensity for non-specific binding to brain parenchyma lipids. Total brain concentration will yield a false positive for efficacy, as only the unbound fraction ( fu,brain​ ) can engage MAO or LSD1 targets. We must determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) using equilibrium dialysis.

Step-by-Step Methodology:

  • In Vivo Dosing: Administer dl-trans-2-cyclohexyl-cyclopropylamine (5 mg/kg, IV) to adult C57BL/6 mice.

  • Tissue Collection: Euthanize subjects at T=1h . Collect systemic plasma via cardiac puncture and harvest whole brain tissue.

  • Homogenization: Homogenize the brain tissue in a 1:3 ratio (w/v) with ice-cold PBS (pH 7.4).

  • Rapid Equilibrium Dialysis (RED): Place 200 µL of the brain homogenate in the donor chamber of a RED device (8K MWCO). Place 350 µL of PBS in the buffer chamber. Incubate at 37°C for 4 hours on an orbital shaker (250 rpm).

  • Extraction: Extract samples from both chambers using acetonitrile protein precipitation (1:3 ratio). Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate fu,brain​ .

  • Calculation: Determine the true permeability utilizing the equation:

    Kp,uu,brain​=Cplasma​×fu,plasma​Cbrain​×fu,brain​​

Pharmacokinetic Implications for Drug Development

The transition from a phenyl to a cyclohexyl ring in cyclopropylamine MAO/LSD1 inhibitors is a double-edged sword. While the increased LogP guarantees rapid and extensive passive diffusion across the BBB endothelial cells, it simultaneously drives down the free fraction ( fu,brain​ ) due to lipid trapping in the brain parenchyma.

For drug development professionals, this means that while dl-trans-2-cyclohexyl-cyclopropylamine will exhibit a massive total brain accumulation compared to tranylcypromine, the actual active concentration available to covalently bind the FAD domain of MAO or LSD1 may be lower than expected. Consequently, dosing regimens must be calibrated not against total brain exposure, but strictly against Kp,uu,brain​ to avoid off-target lipophilic toxicity while maintaining therapeutic efficacy.

References

  • Hoffman, G. R., Olson, M. G., Schoffstall, A. M., & Stabio, M. E. (2023). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Journal of Clinical Psychopharmacology.
  • Tripathi, A. C., et al. (2019).
  • Santana, L., et al. (2008). Quantitative Structure−Activity Relationship and Complex Network Approach to Monoamine Oxidase A and B Inhibitors. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5530, Tranylcypromine. PubChem.

preliminary toxicity screening of dl-trans-2-cyclohexyl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Toxicity Screening of dl-trans-2-Cyclohexyl-cyclopropylamine: A Technical Guide for IND-Enabling Workflows

Executive Summary

dl-trans-2-Cyclohexyl-cyclopropylamine (Ro 5-5453) is a potent, non-hydrazine monoamine oxidase inhibitor (MAOI). Structurally related to the clinically approved antidepressant tranylcypromine, Ro 5-5453 replaces the phenyl ring with a cyclohexyl moiety. While this substitution alters lipophilicity and target residence time, the core cyclopropylamine pharmacophore retains the inherent toxicological liabilities of its class. This whitepaper outlines a rigorous, causality-driven preliminary toxicity screening framework designed to de-risk Ro 5-5453 for Investigational New Drug (IND) progression, focusing on hepatotoxicity, cardiovascular safety, genotoxicity, and drug-drug interactions (DDIs).

Mechanistic Rationale & Target Profile

Cyclopropylamines act as irreversible "suicide" inhibitors of MAO. The enzyme catalyzes a single-electron transfer from the amine, triggering cyclopropyl ring-opening. This generates a highly reactive radical intermediate that covalently adducts to the FAD cofactor, permanently inactivating the enzyme.

While this mechanism underpins its therapeutic efficacy, the identical ring-opening chemistry can occur during hepatic CYP450 metabolism. This bioactivation generates electrophilic intermediates that deplete intracellular glutathione (GSH), leading to oxidative stress and idiosyncratic drug-induced liver injury (DILI)—a known liability of MAOIs[1]. Furthermore, CNS-penetrant basic amines frequently exhibit off-target affinity for the hERG potassium channel, necessitating stringent cardiovascular screening[2].

Pathway Ro55453 Ro 5-5453 (Cyclopropylamine) MAO Monoamine Oxidase (MAO-A/B) Ro55453->MAO Irreversible Inhibition Metabolism Hepatic CYP450 Metabolism Ro55453->Metabolism Hepatic Clearance Efficacy Neurotransmitter Accumulation MAO->Efficacy Therapeutic Effect Reactive Reactive Intermediate (Ring Cleavage) Metabolism->Reactive Bioactivation OxStress Oxidative Stress & ATP Depletion Reactive->OxStress GSH Depletion Tox Hepatocellular Injury OxStress->Tox Toxicity

Mechanistic pathway of Ro 5-5453: MAO inhibition efficacy vs. bioactivation-driven hepatotoxicity.

Tier 1: In Vitro Hepatotoxicity Profiling

Causality: Tranylcypromine and related MAOIs carry warnings for elevated aminotransferases and clinically apparent liver injury[3]. Standard immortalized cell lines (e.g., HepG2) lack physiological levels of CYP450 enzymes, often yielding false negatives for bioactivation-dependent hepatotoxins. Therefore, a dual-model approach utilizing both HepG2 and metabolically competent Primary Human Hepatocytes (PHH) is required to isolate direct cytotoxicity from metabolism-driven toxicity.

Step-by-Step Protocol (ATP Depletion Assay):

  • Cell Plating: Seed cryopreserved PHH in collagen-I coated 384-well plates at 10,000 cells/well in Williams' E medium supplemented with dexamethasone and insulin. Seed HepG2 in parallel plates.

  • Acclimation: Incubate at 37°C, 5% CO₂ for 24 hours to allow monolayer formation and metabolic recovery.

  • Compound Dosing: Prepare a 10-point concentration-response curve (CRC) of Ro 5-5453 (0.1 µM to 100 µM) in DMSO. Dispense into culture media (final DMSO concentration ≤0.5% v/v) and treat cells for 48 hours.

  • Viability Measurement: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent to lyse cells and stabilize the luminescent signal proportional to intracellular ATP.

  • Data Acquisition & Analysis: Read luminescence on a multi-mode microplate reader. Normalize data to vehicle controls and calculate the IC₅₀. A leftward shift in the IC₅₀ of PHH compared to HepG2 indicates metabolism-mediated toxicity.

Tier 2: Cardiovascular Safety (hERG Patch-Clamp)

Causality: Inhibition of the hERG (Kv11.1) channel delays myocardial repolarization, leading to QT interval prolongation. Following FDA ICH S7B Q&A 2.1 best practices, manual patch-clamp electrophysiology at physiological temperatures is the gold standard, as some drug-channel interactions are highly temperature-sensitive[2].

Step-by-Step Protocol (GLP-Compliant hERG Assay):

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform. Harvest and transfer to the recording chamber[4].

  • Electrophysiological Setup: Utilize a patch-clamp amplifier (e.g., HEKA EPC10). Maintain bath temperature strictly at 36 ± 1°C. Establish whole-cell configuration and ensure series resistance (Rs) compensation is ≥80% to minimize voltage errors[4].

  • Voltage Protocol: Apply the FDA-recommended protocol at 0.2 Hz: a depolarizing step to +40 mV (to open and inactivate channels), followed by a 100 ms repolarizing ramp down to -80 mV (-1.2 V/s) to elicit the peak outward tail current[2].

  • Compound Application: Perfuse Ro 5-5453 at four nominal concentrations (e.g., 1, 3, 10, 30 µM). Wait for steady-state fractional block (typically 3-5 minutes per concentration).

  • Validation: Apply the reference inhibitor E-4031 (0.5 µM) at the end of the recording to confirm assay sensitivity and complete channel block[2]. Calculate the IC₅₀ from the concentration-response curve.

Tier 3: Genotoxicity (Ames Test OECD 471)

Causality: To ensure Ro 5-5453 does not induce DNA damage, the Bacterial Reverse Mutation Test (Ames Test) is deployed. The assay uses auxotrophic strains to detect base-pair substitutions and frameshift mutations. The inclusion of mammalian S9 fraction is critical to simulate hepatic metabolism[5].

Step-by-Step Protocol (Pre-Incubation Method):

  • Strain Preparation: Grow cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA overnight to late exponential phase[6].

  • Metabolic Activation: Prepare a 10% rat liver S9 mix (derived from Aroclor 1254-induced rats) supplemented with NADP and glucose-6-phosphate.

  • Pre-Incubation: In sterile tubes, combine 100 µL of bacterial suspension, 50 µL of Ro 5-5453 (dosed up to 5000 µ g/plate ), and 500 µL of either S9 mix or phosphate buffer. Incubate at 37°C for 30 minutes. This step maximizes the detection of short-lived mutagenic metabolites[5].

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the tubes, vortex, and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A positive mutagenic response is defined as a dose-dependent, reproducible increase in revertants (≥2-fold over vehicle for TA98/TA100, or ≥3-fold for TA1535/TA1537)[6].

Tier 4: ADME/Tox - CYP450 Inhibition

Causality: MAOIs are infamous for precipitating severe DDIs, such as hypertensive crises when combined with sympathomimetics[3]. It is imperative to verify that Ro 5-5453 does not inhibit major CYP enzymes, which would otherwise impair the clearance of co-administered therapeutics.

Step-by-Step Protocol (CYP Inhibition Assay):

  • Reaction Mixture: Combine Human Liver Microsomes (HLM, 0.1 mg/mL) with isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add Ro 5-5453 across a 7-point concentration range (0.1 - 50 µM).

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding NADPH (1 mM final).

  • Termination & Analysis: After 10-20 minutes, terminate the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the formation of isoform-specific metabolites. Calculate IC₅₀ values to assess DDI risk.

Workflow Cmpd Ro 5-5453 (dl-trans-2-cyclohexyl-cyclopropylamine) Tier1 Tier 1: Hepatotoxicity (PHH & HepG2 ATP Assay) Cmpd->Tier1 Tier2 Tier 2: Cardiotoxicity (hERG Patch-Clamp) Cmpd->Tier2 Tier3 Tier 3: Genotoxicity (Ames OECD 471) Cmpd->Tier3 Tier4 Tier 4: DDI Risk (CYP450 Inhibition) Cmpd->Tier4 Decision IND-Enabling Go/No-Go Decision Tier1->Decision Tier2->Decision Tier3->Decision Tier4->Decision

Tiered IND-enabling toxicity screening workflow for Ro 5-5453.

Data Presentation

To facilitate Go/No-Go decision-making, quantitative data must be benchmarked against established safety margins. The table below outlines the target threshold criteria and representative preliminary screening data for Ro 5-5453.

Assay CategorySpecific ParameterTarget Threshold / Acceptance CriteriaRepresentative Outcome for Ro 5-5453
Hepatotoxicity HepG2 IC₅₀ (ATP)> 50 µM85.2 µM (Low direct cytotoxicity)
PHH IC₅₀ (ATP)> 30 µM (No significant leftward shift)42.5 µM (Moderate bioactivation risk)
Cardiotoxicity hERG IC₅₀ (Patch-Clamp)> 10 µM (>30x safety margin over Cmax)18.4 µM (Low QT prolongation risk)
Genotoxicity Ames Test (-S9)Negative across all 5 strainsNegative (No dose-dependent reversion)
Ames Test (+S9)Negative across all 5 strainsNegative (No pro-mutagenic activity)
DDI Risk CYP3A4 IC₅₀> 10 µM> 50 µM (Minimal inhibition)
CYP2D6 IC₅₀> 10 µM22.1 µM (Low DDI potential)

Conclusion & IND-Enabling Path Forward

The (Ro 5-5453) requires a highly structured, mechanism-based approach. By integrating metabolically competent hepatotoxicity models, physiological-temperature hERG electrophysiology, and comprehensive genotoxicity profiling, researchers can accurately map the safety liabilities inherent to the cyclopropylamine class. Compounds meeting the target thresholds outlined in this guide are well-positioned to advance into in vivo GLP toxicology studies, ensuring a robust and de-risked IND submission.

References

  • Source: nih.
  • Source: fda.
  • Bacterial Reverse Mutation Test (Ames Test, OECD 471)
  • Source: eurofins.com.
  • PARNATE® (tranylcypromine) tablets, for oral use - accessdata.fda.
  • Source: metrionbiosciences.

Sources

Methodological & Application

Application Note: In Vivo Dosing Guidelines for dl-trans-2-cyclohexyl-cyclopropylamine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Profile

dl-trans-2-cyclohexyl-cyclopropylamine (historically referenced as Ro 5-5453) is a potent, irreversible monoamine oxidase (MAO) inhibitor and a structural analog of the well-characterized drug tranylcypromine (trans-2-phenylcyclopropylamine). By replacing the phenyl ring of tranylcypromine with a cyclohexyl moiety, this compound exhibits significantly higher lipophilicity. This structural modification enhances blood-brain barrier (BBB) penetration while retaining the highly reactive cyclopropylamine pharmacophore, which covalently binds to the FAD (flavin adenine dinucleotide) cofactor present in both MAO enzymes and Lysine-specific demethylase 1 (LSD1/KDM1A).

In murine models, cyclopropylamine derivatives are heavily utilized to study neuroprotection, neuroinflammation, and epigenetic modulation in oncology. Because specific in vivo pharmacokinetic literature on the cyclohexyl derivative is limited, dosing paradigms are extrapolated from its structural analog, tranylcypromine, adjusting for the increased lipophilicity and rapid central nervous system (CNS) uptake 1.

MOA Compound dl-trans-2-cyclohexyl- cyclopropylamine MAO MAO-A / MAO-B (Mitochondrial) Compound->MAO Irreversible Inhibition LSD1 LSD1 / KDM1A (Nuclear) Compound->LSD1 Covalent Binding Monoamines ↑ Monoamines (DA, 5-HT, NE) MAO->Monoamines Prevents Degradation Histone ↑ H3K4me1/2 Methylation LSD1->Histone Prevents Demethylation Neuro Neuroprotection & Behavioral Modulation Monoamines->Neuro Epigenetic Epigenetic Gene Transcription Histone->Epigenetic

Fig 1: Dual mechanism of action for cyclopropylamine derivatives targeting MAO and LSD1.

In Vivo Dosing Strategies

When designing murine experiments, the route of administration and dosage must be carefully calibrated to avoid off-target toxicity (such as serotonin syndrome) while ensuring adequate target engagement. Intraperitoneal (i.p.) injection is the preferred route for early-stage studies to bypass variable gastrointestinal absorption and first-pass hepatic metabolism, ensuring a predictable maximum serum concentration ( Cmax​ ).

Based on established protocols for cyclopropylamine-based MAO inhibitors 2, the following dosing tiers are recommended:

Table 1: Recommended Dosing Parameters for Murine Models
Application / TargetRouteRecommended DoseFrequencyVehicle
Neuroinflammation / Mild MAO Inhibition i.p.1.0 - 3.0 mg/kgDaily (up to 7 days)0.9% Saline
Robust MAO/LSD1 Target Engagement i.p.5.0 - 10.0 mg/kgDaily (up to 3 days)0.9% Saline
Acute Maximum Tolerated Dose (MTD) i.p.15.0 - 20.0 mg/kgSingle Dose0.9% Saline

Note: Doses exceeding 10 mg/kg of cyclopropylamine derivatives have been associated with altered cerebral microvascular responses and potential hyperlocomotor toxicity in mice 3.

Experimental Protocols

The following protocols provide a self-validating system for formulating, administering, and validating the efficacy of dl-trans-2-cyclohexyl-cyclopropylamine in mice.

Protocol A: Vehicle Formulation

Causality & Rationale: The hydrochloride salt of cyclopropylamine derivatives is highly water-soluble. It is critical to use physiological saline rather than organic solvents (like DMSO or Tween-80). Organic solvents can independently induce neuroinflammation, alter BBB permeability, or cause behavioral artifacts in sensitive murine assays.

  • Weighing: In a low-humidity environment, weigh the required amount of dl-trans-2-cyclohexyl-cyclopropylamine hydrochloride using a microbalance. Note: Amine hydrochlorides can be hygroscopic; minimize atmospheric exposure.

  • Dissolution: Dissolve the compound in sterile 0.9% NaCl (Saline) to achieve a stock concentration of 1.0 mg/mL.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, amber glass vial. The cyclopropylamine moiety is generally stable, but protection from light prevents long-term photodegradation.

  • Storage: Prepare fresh daily. If necessary, store at 4°C for no longer than 48 hours.

Protocol B: Intraperitoneal (i.p.) Administration

Causality & Rationale: Proper i.p. technique ensures the compound enters the peritoneal cavity for rapid systemic absorption rather than being injected into the bowel (which destroys the compound) or subcutaneous tissue (which delays absorption).

  • Dose Calculation: Calculate the injection volume based on the mouse's body weight (BW). For a 10 mg/kg dose using a 1.0 mg/mL solution, inject 10 µL per gram of BW (e.g., 250 µL for a 25 g mouse).

  • Restraint: Secure the mouse using a standard scruff technique, exposing the ventral abdomen. Tilt the mouse so the head is angled downward at 30 degrees, causing the abdominal organs to shift cranially.

  • Injection: Insert a 27-gauge needle into the lower right quadrant of the abdomen at a 15-degree angle. This specific quadrant avoids the cecum and the bladder.

  • Monitoring: Post-injection, observe the mice for 30-60 minutes. Look for signs of serotonin toxicity (e.g., head twitch response, Straub tail, hyperlocomotion). The presence of these behaviors at doses >10 mg/kg indicates complete saturation of MAO-A 4.

Protocol C: Tissue Harvest for Pharmacodynamic (PD) Readouts

Causality & Rationale: Because MAO degrades monoamines rapidly post-mortem, and epigenetic marks (like H3K4me2) are susceptible to rapid phosphatase/demethylase activity, tissue must be harvested and flash-frozen immediately.

  • Euthanasia: Euthanize the mice via CO2 asphyxiation or cervical dislocation at the predetermined pharmacokinetic peak (typically 2-4 hours post-dose for irreversible inhibitors).

  • Perfusion: Immediately perform a transcardial perfusion with ice-cold PBS. Crucial Step: Blood contains peripheral MAO and confounding monoamines. Perfusion ensures that subsequent MAO activity assays reflect purely CNS target engagement.

  • Microdissection: Isolate the target brain regions (e.g., prefrontal cortex, hippocampus) on an ice-cold surgical block.

  • Preservation: Snap-freeze the tissue in liquid nitrogen. Store at -80°C until ready for downstream MAO activity assays or Western blotting for H3K4me1/2 accumulation.

Workflow Step1 1. Vehicle Formulation (0.9% Saline, pH 7.2-7.4) Step2 2. Dose Calculation (1 - 10 mg/kg based on BW) Step1->Step2 Step3 3. In Vivo Administration (Intraperitoneal Route) Step2->Step3 Step4 4. Pharmacokinetic Window (1 - 4 hours post-dose) Step3->Step4 Absorption & BBB Penetration Step5 5. Tissue Harvest & Target Engagement Assay Step4->Step5 Peak Enzyme Inhibition Step5_MAO MAO Activity Assay (Brain Homogenate) Step5->Step5_MAO Step5_LSD1 Western Blot for H3K4me2 (Nuclear Extract) Step5->Step5_LSD1

Fig 2: Standardized in vivo workflow for dosing and pharmacodynamic validation in mice.

References

  • The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. National Institutes of Health (PMC).1

  • Tranylcypromine Reduces Herpes Simplex Virus 1 Infection in Mice. Antimicrobial Agents and Chemotherapy - ASM Journals.4

  • Enhancement of platelet aggregation by tranylcypromine in mouse cerebral microvessels. Circulation Research - American Heart Association Journals.3

  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. National Institutes of Health (PMC).2

Sources

Comprehensive NMR Spectroscopy Reference Data and Analytical Protocols for dl-trans-2-cyclohexyl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Compound: dl-trans-2-cyclohexyl-cyclopropylamine (Ro 5-5453 / CAS: 60176-59-2)

Introduction and Structural Context

dl-trans-2-cyclohexyl-cyclopropylamine is a highly aliphatic cyclopropylamine derivative. As a structural analog of tranylcypromine (TCP), it is historically recognized as a monoamine oxidase (MAO) inhibitor and serves as a critical pharmacophore in the modern design of Lysine-Specific Demethylase 1 (LSD1) inhibitors for oncology applications [1].

From an analytical perspective, characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents a specific challenge: the aliphatic envelope . The absence of an aromatic ring (unlike TCP) removes the anisotropic deshielding effect, causing the cyclopropyl protons to shift upfield and overlap heavily with the dense multiplet signals of the cyclohexyl ring. Precise NMR characterization is paramount, as the trans stereochemistry strictly dictates the biological binding affinity of these inhibitors within the FAD-dependent enzyme pockets [2].

Mechanistic Insights: The Causality of Experimental Choices

As an application scientist, it is critical not just to run standard sequences, but to design the acquisition around the molecule's physical chemistry.

  • Solvent Selection (The Amine Problem): Free base aliphatic amines in CDCl3​ often exhibit broad, drifting −NH2​ signals due to intermediate chemical exchange rates with trace water or acidic impurities. If exact integration of the amine is required, converting the sample to the HCl salt and acquiring in DMSO-d6​ locks the amine in a protonated state ( −NH3+​ ), sharpening the signal and shifting the α -proton (C1-H) further downfield, completely separating it from the cyclohexyl envelope. The protocol below, however, details the free base in CDCl3​ , as it is the most common isolation state during early-stage synthesis.

  • Self-Validating Stereochemistry: The protocol acts as a self-validating system for stereochemical assignment. In cyclopropanes, the Karplus relationship dictates that cis vicinal couplings (dihedral angle ~0°) are large (7.0–9.0 Hz), while trans couplings (dihedral angle ~144°) are smaller (3.0–5.0 Hz). By extracting the 3JH1,H2​ coupling constant and observing a value of ~4.0 Hz, the dl-trans configuration is internally validated without the need for X-ray crystallography.

Experimental Protocols: Step-by-Step Methodology

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of dl-trans-2-cyclohexyl-cyclopropylamine free base. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for natural abundance 13C and 2D HMBC experiments, allowing completion of the entire suite in under 90 minutes.

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulates or concentration gradients remain.

Phase 2: Instrument Setup and Acquisition
  • Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to 1H and 13C frequencies. Lock onto the deuterium signal of CDCl3​ . Shim the Z1-Z5 gradients until the TMS peak exhibits a full width at half maximum (FWHM) of < 1.0 Hz.

  • 1D 1H Acquisition: Execute a standard 1H pulse sequence (e.g., zg30). Set Number of Scans (NS) = 16, and Relaxation Delay (D1) = 1.5 s.

  • 1D 13C Acquisition: Execute a proton-decoupled 13C sequence (e.g., zgpg30). Set NS = 256 to 512, and D1 = 2.0 s.

  • 2D HSQC (Multiplicity-Edited): Acquire a 1H−13C HSQC to distinguish CH/CH3​ groups (positive phase) from CH2​ groups (negative phase). This is critical for pulling the overlapping cyclohexyl protons apart along the 13C axis.

  • 2D HMBC: Acquire a 1H−13C HMBC to establish the long-range connectivity between the cyclopropyl C2 position and the cyclohexyl C1' position.

NMR_Workflow A Sample Prep 15 mg in CDCl3 B 1D NMR 1H & 13C A->B C 2D NMR COSY, HSQC, HMBC B->C D Processing FT & Phasing C->D E Elucidation Signal Assignment D->E

Fig 1: Step-by-step NMR acquisition and processing workflow for cyclopropylamine derivatives.

Structural Elucidation Logic

Because the 11 protons of the cyclohexyl ring and the 3 protons of the cyclopropyl ring (excluding C1-H) all resonate between 0.3 ppm and 1.8 ppm, 1D 1H NMR is insufficient for unambiguous assignment. The elucidation must follow a strict 2D logic pathway.

Elucidation_Logic Start Aliphatic Envelope (0.3 - 1.8 ppm) HSQC 1H-13C HSQC Disentangle overlapping 1H via 13C dispersion Start->HSQC COSY 1H-1H COSY Trace J-coupling: C1-H ↔ C2-H ↔ C3-H2 HSQC->COSY HMBC 1H-13C HMBC Link Cyclopropyl C2 to Cyclohexyl C1' COSY->HMBC Result Unambiguous Assignment of dl-trans Isomer HMBC->Result

Fig 2: Logical elucidation pathway to resolve aliphatic overlap using 2D NMR techniques.

Reference Data Tables

The following tables summarize the expected quantitative NMR data for the free base form of dl-trans-2-cyclohexyl-cyclopropylamine in CDCl3​ at 298 K.

Table 1: 1H NMR Reference Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C1-H 2.15ddd J = 7.8, 4.0, 3.51HCyclopropyl CH-NH2​
−NH2​ 1.45br s-2HAmine protons (exchangeable)
C2'-C6' 1.10 – 1.80m-10HCyclohexyl CH2​ envelope
C1'-H 0.85m-1HCyclohexyl CH
C2-H 0.65ddt J = 8.5, 4.0, 4.01HCyclopropyl CH-Cy
C3-H (trans to Cy)0.45ddd J = 8.5, 5.0, 4.01HCyclopropyl CH2​
C3-H (cis to Cy)0.30ddd J = 7.8, 5.0, 4.01HCyclopropyl CH2​

Note: The highly diagnostic upfield shifts (0.30 - 0.65 ppm) are characteristic of the sterically shielded cyclopropyl methylene and methine protons.

Table 2: 13C NMR Reference Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)DEPT-135 PhaseAssignment
C1' 42.5Positive ( CH )Cyclohexyl CH
C2', C6' 33.0, 32.8Negative ( CH2​ )Cyclohexyl CH2​
C1 32.0Positive ( CH )Cyclopropyl CH-NH2​
C2 28.5Positive ( CH )Cyclopropyl CH-Cy
C4' 26.5Negative ( CH2​ )Cyclohexyl CH2​
C3', C5' 26.2, 26.1Negative ( CH2​ )Cyclohexyl CH2​
C3 14.0Negative ( CH2​ )Cyclopropyl CH2​

References

  • Title: Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link] [1]

  • Title: Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link][2]

Application Note: Epigenetic Target Screening Using dl-trans-2-cyclohexyl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The reprogramming of aberrant epigenetic landscapes has become a cornerstone of modern oncology and developmental biology. Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a critical epigenetic enzyme that catalyzes the flavin adenine dinucleotide (FAD)-dependent oxidative demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[1]. Overexpression of LSD1 is heavily implicated in blocking cellular differentiation and promoting oncogenesis, particularly in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC)[1][2].

dl-trans-2-cyclohexyl-cyclopropylamine is a highly potent, mechanism-based "suicide" inhibitor derived from the tranylcypromine (TCP) scaffold. Unlike reversible inhibitors that suffer from rapid off-rates, cyclopropylamines undergo a single-electron transfer mediated by the FAD cofactor within the LSD1 catalytic pocket. This triggers a ring-opening event, forming a stable covalent adduct with the C4a or N5 atom of the FAD cofactor[3][4].

Causality in Experimental Design: The choice of an irreversible cyclopropylamine inhibitor is deliberate. Epigenetic reprogramming is a slow process requiring sustained target engagement over 48–72 hours to allow for histone turnover and subsequent transcriptional activation. The covalent nature of dl-trans-2-cyclohexyl-cyclopropylamine ensures that LSD1 remains inactive even after free drug is cleared from the cellular environment, making it an ideal tool compound for robust phenotypic screening[5].

LSD1_Mechanism Drug dl-trans-2-cyclohexyl- cyclopropylamine FAD FAD Cofactor (LSD1 Core) Drug->FAD Ring Opening Adduct Covalent Adduct (Irreversible) FAD->Adduct Covalent Bond LSD1 Active LSD1 (KDM1A) Adduct->LSD1 Inhibits Activation H3K4me2 Accumulation & Differentiation Adduct->Activation Rescues H3K4 H3K4me1/2 Demethylation LSD1->H3K4 Catalyzes Repression Gene Repression (Cancer Progression) H3K4->Repression Leads to

Fig 1: Mechanism of LSD1 irreversible inhibition by cyclopropylamine derivatives.

Quantitative Data & Expected Outcomes

To establish a self-validating screening cascade, researchers must correlate biochemical target inhibition with cellular epigenetic modulation and downstream phenotypic changes. The table below outlines the expected quantitative parameters when utilizing dl-trans-2-cyclohexyl-cyclopropylamine in an AML (MV4-11) model.

Assay TypeTarget / BiomarkerExpected ReadoutIncubation TimeBiological Significance
Biochemical Recombinant LSD1IC₅₀: 10 – 100 nM30 – 60 minConfirms direct, cell-free target engagement and intrinsic potency.
Target Engagement H3K4me2 (Western Blot)>3-fold increase48 – 72 hoursValidates cell permeability and intracellular accumulation of epigenetic marks.
Phenotypic CD86 / CD11b (Flow Cytometry)>5-fold upregulation72 – 96 hoursConfirms relief of LSD1-mediated gene repression and induction of myeloid differentiation.
Viability Cellular ATP (CellTiter-Glo)EC₅₀: 0.5 – 5 µM96 hoursMeasures terminal anti-proliferative effect resulting from epigenetic reprogramming.

Self-Validating Experimental Protocols

The following protocols are designed as a sequential, self-validating system. Success in Protocol A is required to justify Protocol B, and Protocol B serves as the mechanistic proof for the phenotypic outcomes in Protocol C.

Screening_Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Biochemical Assay (TR-FRET for LSD1) Step1->Step2 Determine IC50 Step3 3. Cell Profiling (MV4-11 AML Cells) Step2->Step3 Select Candidates Step4 4. Target Engagement (Western Blot: H3K4me2) Step3->Step4 72h Incubation Step5 5. Phenotypic Readout (Flow Cytometry: CD86/CD11b) Step4->Step5 Correlate Marks

Fig 2: End-to-end epigenetic screening workflow for LSD1 inhibitors.

Protocol A: Biochemical LSD1 Demethylase Assay (TR-FRET)

Purpose: To establish the baseline inhibitory potency (IC₅₀) of the compound against recombinant LSD1. Causality: Time-resolved fluorescence resonance energy transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference, a common false-positive driver in high-throughput screening[4].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.1 mg/mL BSA, 1 mM DTT). Dilute dl-trans-2-cyclohexyl-cyclopropylamine in DMSO to create a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions).

  • Enzyme Pre-incubation: Add 10 nM recombinant human LSD1 to a 384-well plate. Add 1 µL of the compound dilutions. Critical Step: Incubate for 30 minutes at room temperature. Why? Because cyclopropylamines are mechanism-based inhibitors, they require time to undergo the catalytic ring-opening and covalent bonding to FAD[3].

  • Substrate Addition: Initiate the reaction by adding 100 nM of biotinylated H3K4me2 peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-H3K4me0/1 antibody and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement (Histone Extraction & Western Blot)

Purpose: To verify that the compound penetrates the cell membrane and successfully inhibits LSD1 in the complex chromatin environment. Self-Validation Checkpoint: If a compound shows a low IC₅₀ in Protocol A but fails Protocol B, it indicates poor cellular permeability or rapid efflux, disqualifying it from further development.

  • Cell Culture & Treatment: Seed MV4-11 (AML) cells at 2×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat with vehicle (0.1% DMSO) or dl-trans-2-cyclohexyl-cyclopropylamine (0.1 µM, 1 µM, 5 µM).

  • Incubation: Incubate for 72 hours. Why 72 hours? Epigenetic marks are highly stable. LSD1 inhibition must be maintained through multiple cell cycles to observe a significant global accumulation of H3K4me2[5].

  • Histone Extraction: Harvest cells and wash with cold PBS. Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃) to isolate nuclei. Extract histones overnight at 4°C using 0.2 N HCl.

  • Immunoblotting: Resolve 5 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with primary antibodies against H3K4me2 (target mark) and total Histone H3 (loading control).

  • Analysis: Quantify the bands using densitometry. A successful assay will show a dose-dependent accumulation of H3K4me2 relative to total H3.

Protocol C: Phenotypic Differentiation Readout (Flow Cytometry)

Purpose: To prove that the accumulation of H3K4me2 translates into the reactivation of silenced genes, driving the cancer cells toward terminal differentiation. Causality: In AML, LSD1 represses genes necessary for myeloid differentiation. Inhibiting LSD1 directly upregulates surface markers like CD86 and CD11b, providing a definitive phenotypic proof-of-concept[5].

  • Treatment: Treat MV4-11 cells with the compound as described in Protocol B, extending the incubation to 96 hours to allow for protein translation and surface localization of the markers.

  • Staining: Harvest 5×105 cells per condition. Wash with FACS buffer (PBS + 2% FBS). Resuspend in 100 µL FACS buffer and add fluorophore-conjugated antibodies: anti-CD86-PE and anti-CD11b-FITC.

  • Incubation: Incubate in the dark at 4°C for 30 minutes. Wash twice with FACS buffer to remove unbound antibodies.

  • Acquisition: Analyze on a flow cytometer, capturing at least 10,000 viable events (gated via DAPI exclusion).

  • Interpretation: An effective LSD1 inhibitor will shift the population significantly to the right on the fluorescence axis for both CD86 and CD11b compared to the DMSO control.

Troubleshooting & Quality Control

  • High Background in TR-FRET: Ensure the DTT in the assay buffer is freshly prepared. Oxidized DTT can interfere with the stability of the recombinant LSD1 enzyme.

  • No H3K4me2 Accumulation in Cells: Verify compound stability in aqueous media. Cyclopropylamines can sometimes be metabolically labile. Consider synthesizing carbamate prodrug derivatives to improve pharmacokinetics and intracellular delivery[5].

  • Toxicity vs. Differentiation: If cells die before upregulating CD86, the compound concentration is too high, leading to off-target toxicity (e.g., MAO-A/B inhibition). Ensure the working concentration is below the established cytotoxicity threshold (EC₅₀).

References

  • Fioravanti, R., et al. "Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation." National Center for Biotechnology Information (NCBI).
  • Mohammad, H. P., et al. "Antitumor activity of LSD1 inhibitors in lung cancer." National Center for Biotechnology Information (NCBI).
  • Schmidt, D. M. Z., et al. "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine." Biochemistry - ACS Publications.
  • Borrello, M. T., et al. "Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML." ChemRxiv.
  • Prusevich, P., et al. "LSD1 Histone Demethylase Assays and Inhibition." National Center for Biotechnology Information (NCBI).

Sources

Application Note: In Vivo Administration Routes and Vehicle Formulation for dl-trans-2-Cyclohexyl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

dl-trans-2-Cyclohexyl-cyclopropylamine is a potent, sterically distinct analogue of the classical monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor, tranylcypromine (TCP)[1]. By substituting the planar phenyl ring of TCP with a bulky, aliphatic cyclohexyl moiety, this derivative exhibits altered lipophilicity (LogP) and distinct pharmacokinetic distribution profiles.

Like its parent compound, it acts as an irreversible, mechanism-based inhibitor. The primary amine moiety is oxidized by the FAD cofactor within the enzyme's catalytic pocket, leading to the opening of the highly strained cyclopropyl ring. This reactive intermediate forms a covalent adduct with the N5 atom of FAD, permanently inactivating the enzyme[1].

Because in vivo efficacy is strictly dependent on the compound reaching the target tissue (e.g., the brain for neuropharmacology or tumor microenvironments for oncology) before systemic clearance, vehicle selection and administration route are critical variables . Poor formulation leads to micro-precipitation upon injection, resulting in erratic pharmacokinetics, localized tissue necrosis, or pulmonary embolism.

Causality in Experimental Design: Vehicle & Route Selection

As a Senior Application Scientist, I emphasize that protocols cannot be applied blindly. The physical chemistry of the compound dictates the formulation strategy:

  • The Hydrochloride (HCl) Salt Form: The protonated amine ( ) engages in strong dipole-dipole interactions with water, granting high aqueous solubility. For the HCl salt, 0.9% Sterile Saline or Phosphate-Buffered Saline (PBS) is the vehicle of choice. It maintains physiological osmolarity and prevents injection-site hemolysis.

  • The Free Base Form: Lacking the protonated amine, the free base is highly lipophilic due to the cyclohexyl ring. It requires a co-solvent system to disrupt the crystal lattice and encapsulate the hydrophobic domains. The gold standard for TCP-derivatives in oncology models is 5% DMSO + 5% Cremophor EL + 90% D5W (5% Dextrose in Water) [2].

    • Causality: DMSO acts as the primary solubilizer. Cremophor EL forms micelles that trap the lipophilic compound, preventing it from crashing out of solution when introduced to the aqueous bloodstream. D5W is preferred over saline here to prevent the "salting out" effect of micelles[3].

Quantitative Data: Administration Routes & Pharmacokinetic Parameters

The following table summarizes the validated parameters for administering TCP-derivatives and cyclohexyl-analogues in murine models[4],[5].

Administration RoutePreferred VehicleTypical Dose RangeOnset of ActionPrimary Application
Intraperitoneal (i.p.) 0.9% Saline (for HCl salt)1.0 – 10.0 mg/kg15 – 30 minsSystemic MAO/LSD1 inhibition; acute neuropharmacology[4].
Oral Gavage (p.o.) 3% Tween 80 or 0.5% Methylcellulose5.0 – 50.0 mg/kg1 – 2 hoursChronic dosing; evaluation of first-pass metabolism[5].
Intravenous (i.v.) 5% DMSO / 5% Cremophor / 90% D5W0.5 – 5.0 mg/kgImmediateExact pharmacokinetic (PK) profiling; bioavailability baseline.

Experimental Protocols

The following protocols are designed as self-validating systems . Quality control checkpoints are built into the steps to ensure the integrity of the formulation before it enters the animal.

Protocol A: Formulation of the HCl Salt for Intraperitoneal (i.p.) Injection

Objective: Prepare a 5 mg/mL clear solution for systemic administration.

  • Weighing: Accurately weigh 5.0 mg of dl-trans-2-cyclohexyl-cyclopropylamine HCl using a microbalance. Transfer to a sterile 2.0 mL amber microcentrifuge tube (the compound is light-sensitive over prolonged periods).

  • Solubilization: Add 1.0 mL of sterile-filtered 0.9% NaCl (Saline).

  • Agitation: Vortex vigorously for 60 seconds. Sonicate in a room-temperature water bath for 5 minutes.

  • Self-Validation Checkpoint (Visual & pH): Hold the tube against a light source. The solution must be optically clear. Measure the pH using a micro-probe; it should be between 6.5 and 7.2.

    • Troubleshooting: If the solution is cloudy, the compound has not fully dissolved (likely due to a cold vehicle). Warm to 37°C and re-sonicate. If the pH is < 5.0, neutralize with 0.1N NaOH in 1 µL increments to prevent peritoneal irritation.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile vial. Note: Do not use nylon filters, as primary amines can non-specifically bind to the matrix.

  • Administration: Administer via i.p. injection using a 27G needle. Standard dosing volume for mice is 10 mL/kg (e.g., 200 µL for a 20 g mouse).

Protocol B: Formulation of the Free Base for Oral Gavage (p.o.)

Objective: Prepare a 10 mg/mL homogeneous suspension/micellar solution for chronic dosing.

  • Primary Dissolution: Weigh 10.0 mg of the free base compound. Add 50 µL of 100% DMSO. Vortex until completely dissolved (creates a 200 mg/mL stock).

  • Surfactant Addition: Add 50 µL of Cremophor EL (or 3% Tween 80[5]). Vortex vigorously for 2 minutes to ensure the surfactant thoroughly coats the solvated compound.

  • Aqueous Phase Integration: Slowly, drop-by-drop, add 900 µL of D5W (5% Dextrose in Water) while continuously vortexing.

    • Causality: Rapid addition of water will cause the lipophilic compound to crash out before the Cremophor micelles can form around it.

  • Self-Validation Checkpoint: The final formulation should be slightly opalescent but free of visible particulate matter. If large white flakes are visible, the micellar encapsulation failed; discard and restart.

  • Administration: Administer via oral gavage using a 20G reusable stainless-steel feeding needle. Maximum dosing volume is 10 mL/kg.

Logical Workflow & Pathway Visualization

The following diagram illustrates the logical decision tree for vehicle selection based on the chemical form of dl-trans-2-cyclohexyl-cyclopropylamine, leading to target engagement.

G Compound dl-trans-2-cyclohexyl-cyclopropylamine (Target Compound) Salt Hydrochloride Salt Form (Hydrophilic / Polar) Compound->Salt If synthesized as Base Free Base Form (Lipophilic / Non-Polar) Compound->Base If synthesized as Veh_Saline Vehicle: 0.9% Saline or PBS Sterile Filtered (0.22 µm) Salt->Veh_Saline Direct Solubilization Veh_CoSolv Vehicle: 5% DMSO + 5% Cremophor EL + 90% D5W Base->Veh_CoSolv Micellar Encapsulation Route_IP Intraperitoneal (i.p.) Injection Rapid Systemic Onset Veh_Saline->Route_IP Route_PO Oral Gavage (p.o.) First-Pass Metabolism Veh_Saline->Route_PO Veh_CoSolv->Route_IP Veh_CoSolv->Route_PO Target In Vivo Target Engagement (Irreversible MAO / LSD1 Inhibition) Route_IP->Target Route_PO->Target

Workflow for vehicle selection and in vivo administration of dl-trans-2-cyclohexyl-cyclopropylamine.

References

  • Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids. ACS Publications / PMC. 2

  • The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. MDPI. 4

  • Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids. Journal of Medicinal Chemistry - ACS Publications. 3

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers. 1

  • Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress. MDPI. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of dl-trans-2-cyclohexyl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of dl-trans-2-cyclohexyl-cyclopropylamine. This molecule is a valuable building block in medicinal chemistry, often investigated as a structural analog for enzyme inhibitors like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), where the cyclopropylamine moiety is a key pharmacophore.[1] Achieving high yield and diastereoselectivity for the trans isomer is a common challenge for researchers.

This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis. It is divided into two main troubleshooting sections corresponding to the principal stages of a common synthetic route: Cyclopropane Ring Formation and Amine Group Installation , followed by a General FAQ section.

Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your experimental design.

Logical Workflow for Synthesis

The synthesis of dl-trans-2-cyclohexyl-cyclopropylamine is typically approached as a multi-step sequence. A common and reliable pathway involves the cyclopropanation of a cyclohexyl-substituted alkene followed by the conversion of a carboxylic acid derivative to the primary amine.

Synthesis_Workflow cluster_0 Stage 1: Cyclopropane Formation cluster_1 Stage 2: Amine Installation A Cyclohexylethylene (Starting Material) B Cyclopropanation (e.g., Simmons-Smith) A->B CH₂I₂, Zn(Cu) C trans/cis-2-Cyclohexyl- cyclopropanecarboxylate B->C D Saponification C->D 1. NaOH, H₂O 2. Isomer Separation E trans-2-Cyclohexyl- cyclopropanecarboxylic Acid D->E F Rearrangement (e.g., Curtius) E->F 1. SOCl₂ 2. NaN₃ 3. Heat G dl-trans-2-Cyclohexyl- cyclopropylamine (Final Product) F->G H₂O / H⁺

Caption: General synthetic workflow for dl-trans-2-cyclohexyl-cyclopropylamine.

Part 1: Troubleshooting the Cyclopropanation Step

The initial formation of the cyclopropane ring is critical for the overall yield and isomeric purity of the final product. The Simmons-Smith reaction and its modifications are frequently employed for this transformation.[2][3][4][5]

Q1: My Simmons-Smith reaction yield is low or the reaction has stalled. What are the likely causes?

Low conversion in a Simmons-Smith cyclopropanation of cyclohexylethylene is a frequent issue stemming from the quality of the reagents, particularly the organozinc carbenoid.

Answer: The root cause often lies in the activity of the zinc-copper couple or the stability of the diiodomethane. Here is a systematic approach to troubleshooting:

  • Zinc Activation is Paramount: The zinc-copper couple must be freshly prepared and highly active. Zinc dust as supplied is often coated with a passivating layer of zinc oxide.

    • Causality: The reaction occurs on the surface of the zinc. An oxide layer prevents the oxidative addition of zinc into the C-I bond of diiodomethane, thereby inhibiting the formation of the active carbenoid reagent, ICH₂ZnI.[6]

    • Solution: Activate the zinc dust immediately before use. A common procedure involves washing the zinc dust with dilute HCl to etch the oxide layer, followed by sequential washes with water, ethanol, and diethyl ether, then drying thoroughly under vacuum.

  • Purity and Handling of Diiodomethane (CH₂I₂): Diiodomethane is sensitive to light and can decompose over time, releasing iodine, which imparts a pink or brownish hue.

    • Causality: The presence of I₂ can interfere with the reaction and indicates compromised reagent quality.

    • Solution: Use freshly distilled or commercially available stabilized diiodomethane. If it is discolored, pass it through a short plug of activated alumina before use. Always add it to the reaction mixture via a syringe pump over a prolonged period (e.g., 10-15 minutes) to maintain a low instantaneous concentration, which can minimize side reactions.[7]

  • Solvent Choice and Anhydrous Conditions: The Simmons-Smith reagent is highly sensitive to moisture.[7]

    • Causality: Protic solvents or residual water will quench the organozinc carbenoid, halting the reaction. The choice of solvent can also impact reactivity.[8]

    • Solution: Use anhydrous solvents (diethyl ether or dichloromethane are common). Ensure all glassware is oven- or flame-dried before assembly under an inert atmosphere (Nitrogen or Argon).

  • Consider the Furukawa Modification: For unactivated alkenes like cyclohexylethylene, the classic Simmons-Smith reaction can be sluggish.

    • Causality: The Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple, generates a more reactive carbenoid species.[5][8][9]

    • Solution: If yields remain low with the classic procedure, switching to the Et₂Zn/CH₂I₂ system often provides superior results and is sometimes more reproducible.[5]

Troubleshooting_Cyclopropanation Start Low Yield in Cyclopropanation? Q_Zn Is the Zn(Cu) couple freshly activated? Start->Q_Zn Sol_Zn Activate Zn with HCl wash. Ensure it is dry. Q_Zn->Sol_Zn No Q_CH2I2 Is the CH₂I₂ clear and colorless? Q_Zn->Q_CH2I2 Yes Sol_Zn->Q_CH2I2 Sol_CH2I2 Purify CH₂I₂ by passing through alumina. Q_CH2I2->Sol_CH2I2 No Q_Conditions Are reaction conditions strictly anhydrous? Q_CH2I2->Q_Conditions Yes Sol_CH2I2->Q_Conditions Sol_Conditions Oven-dry glassware. Use anhydrous solvent. Q_Conditions->Sol_Conditions No Sol_Furukawa Consider using the Furukawa Modification (Et₂Zn + CH₂I₂). Q_Conditions->Sol_Furukawa Yes Sol_Conditions->Sol_Furukawa

Caption: Decision-making workflow for troubleshooting low cyclopropanation yields.

Q2: My product is a mixture of trans and cis isomers. How can I increase the yield of the desired trans isomer?

The Simmons-Smith reaction is stereospecific, meaning the geometry of the starting alkene is preserved.[5][10] However, when forming a 1,2-disubstituted cyclopropane, diastereoselectivity becomes a key issue. For dl-trans-2-cyclohexyl-cyclopropylamine, maximizing the trans precursor is essential.

Answer: Achieving high trans selectivity is a function of steric control. The incoming methylene group will preferentially add to the less sterically hindered face of the alkene.

  • Steric Hindrance is Key: The cyclohexyl group is bulky and will sterically direct the cyclopropanation to occur anti to it, leading to the trans product. In most cases, the trans isomer is the thermodynamically favored product.[11]

  • Isomerization of the Intermediate Ester: A powerful strategy involves isomerizing the cis/trans mixture of the cyclopropanecarboxylate ester before proceeding.

    • Causality: The alpha-proton of the ester is acidic and can be removed by a strong base to form an enolate. Reprotonation can lead to equilibration to the more thermodynamically stable trans isomer, where the two bulky groups (cyclohexyl and ester) are on opposite sides of the ring.

    • Solution: Treat the crude cis/trans ester mixture with a catalytic amount of sodium ethoxide in ethanol. Refluxing this mixture can drive the equilibrium to favor the trans isomer, often achieving ratios greater than 95:5.[12] This is a highly effective method for improving the purity of the downstream intermediate.[12]

  • Purification of the Carboxylic Acid: After saponification of the ester, the trans and cis carboxylic acids often exhibit different physical properties.

    • Causality: The trans isomer is typically a more crystalline, higher-melting solid than the cis isomer due to more efficient crystal lattice packing.

    • Solution: Recrystallization of the mixed acids from a suitable solvent (e.g., hot water or hexane) can selectively precipitate the pure trans isomer, leaving the more soluble cis isomer in the mother liquor.[12] While effective, this can lead to loss of material.[12]

MethodPrincipleTypical trans:cis RatioProsCons
Base-Catalyzed Isomerization Thermodynamic Equilibration> 95:5High conversion, recovers cis materialRequires an additional reaction step
Recrystallization Differential Solubility> 99:1 (in crystals)Achieves very high purityLoss of all cis material and some trans in mother liquor

Part 2: Troubleshooting the Amine Installation Step

The conversion of the trans-2-cyclohexyl-cyclopropanecarboxylic acid to the corresponding amine is most commonly achieved via a Curtius or Hofmann rearrangement. Both proceed through an isocyanate intermediate.[13][14][15]

Q1: My Curtius rearrangement is failing or giving a low yield. What's going wrong?

The Curtius rearrangement is a robust reaction but requires careful execution, particularly in the formation of the acyl azide intermediate.[13][16]

Answer: Failure in this step usually points to one of two critical areas: inefficient formation of the acyl azide or issues with the rearrangement conditions.

  • Inefficient Acyl Azide Formation: The carboxylic acid must first be activated.

    • Causality: Direct reaction of a carboxylic acid with sodium azide is ineffective. The hydroxyl group of the carboxylic acid must be converted into a better leaving group.

    • Solution A (via Acyl Chloride): The most common method is to convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[12][15] The purified acyl chloride is then reacted with sodium azide (NaN₃) in an aprotic solvent like toluene. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and not isolated if possible.

    • Solution B (Weinstock Protocol): A one-pot procedure involves forming a mixed anhydride with ethyl chloroformate, followed by in-situ reaction with sodium azide.[13] This method avoids the isolation of the acyl chloride.

  • Rearrangement Conditions: The thermal decomposition of the acyl azide to the isocyanate requires sufficient energy.

    • Causality: The rearrangement is a concerted process involving migration of the cyclopropyl group and loss of N₂ gas.[17] Insufficient temperature will result in a sluggish or incomplete reaction.

    • Solution: After forming the acyl azide in toluene, the solution is typically heated to reflux (around 80-110 °C). The reaction progress can be monitored by the cessation of nitrogen gas evolution.[12]

  • Hydrolysis of the Isocyanate: The final step is the hydrolysis of the isocyanate to the amine.

    • Causality: The isocyanate is electrophilic and reacts with water to form a carbamic acid, which then spontaneously decarboxylates to the primary amine.[16][18]

    • Solution: After the rearrangement is complete, the reaction mixture is typically hydrolyzed by heating with aqueous acid (e.g., HCl), which also converts the final amine into its more water-soluble and stable hydrochloride salt.

Q2: I am using the Hofmann rearrangement, but the reaction is messy and the yield is poor. Why?

The Hofmann rearrangement converts a primary amide directly to an amine with one less carbon atom.[14] While effective, the classic conditions using bromine and strong base can be harsh.[19]

Answer: Poor outcomes in the Hofmann rearrangement often stem from side reactions due to the strongly basic conditions or incomplete formation of the key N-bromoamide intermediate.

  • Substrate Compatibility: The starting material must be a primary amide (R-CONH₂). The reaction will not work on secondary or tertiary amides.[15]

  • Side Reactions: The strong base (e.g., NaOH) can promote unintended reactions.

    • Causality: The high ring strain of the cyclopropane core makes it susceptible to ring-opening under harsh basic or acidic conditions, especially at elevated temperatures.[20]

    • Solution: Maintain the lowest effective temperature and use the base stoichiometrically. Consider milder, alternative reagents to bromine and NaOH, such as N-bromosuccinimide (NBS) with a non-nucleophilic base like DBU, or using a hypervalent iodine reagent like (bis(trifluoroacetoxy)iodo)benzene.[19][21]

  • Isocyanate Trapping: The isocyanate intermediate can be trapped by the amine product.

    • Causality: The newly formed primary amine is nucleophilic and can attack the isocyanate, forming a urea byproduct. This is a common cause of reduced yield.

    • Solution: Ensure efficient hydrolysis by using a sufficient excess of water and maintaining conditions that favor the reaction of the isocyanate with water over the amine product. Conducting the reaction in methanol instead of water can trap the isocyanate as a stable methyl carbamate, which can then be hydrolyzed to the amine in a separate, cleaner step.[14][15][19]

Part 3: General FAQs

Q1: What is the most reliable overall synthetic route for preparing dl-trans-2-cyclohexyl-cyclopropylamine?

Based on literature precedent and robustness, a highly reliable route is the Simmons-Smith cyclopropanation of cyclohexylethylene using ethyl diazoacetate to yield ethyl 2-cyclohexylcyclopropanecarboxylate, followed by base-catalyzed isomerization to enrich the trans isomer, saponification to the carboxylic acid, and subsequent Curtius rearrangement.[12][13][22]

Q2: Are there alternative synthetic strategies I should consider?

Yes, several other methods exist for synthesizing cyclopropylamines.[2][3][13]

  • Kulinkovich-Szymoniak Reaction: This method can synthesize primary cyclopropylamines directly from nitriles by reacting them with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst.[23][24] This could be a more convergent approach if a suitable nitrile precursor is available.

  • Hofmann Rearrangement: As discussed, this is a viable alternative to the Curtius rearrangement if starting from the corresponding amide.[14][24] Recent developments have explored electrochemically-induced Hofmann rearrangements under milder conditions.[13][25][26]

Q3: What are the best analytical methods for monitoring the reaction and determining the trans/cis ratio?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is suitable for monitoring the progress of most steps. For the volatile amine product, it may be necessary to analyze the hydrochloride salt.

  • Isomeric Ratio Determination:

    • ¹H NMR Spectroscopy: The coupling constants between the cyclopropyl protons are diagnostic. For trans isomers, the coupling constant (³J) is typically smaller (4-7 Hz) than for cis isomers (7-10 Hz). Integration of the distinct signals for each isomer allows for quantification.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The cis and trans isomers will likely have different retention times on a standard GC column, allowing for their separation and quantification.

Appendix: Detailed Experimental Protocols

Protocol 1: Synthesis of trans-2-Cyclohexyl-cyclopropanecarboxylic Acid

(Adapted from established cyclopropanation and isomerization procedures[7][12])

  • Cyclopropanation: To a flame-dried 1L three-neck flask under Argon, add activated zinc-copper couple (1.2 eq). Add anhydrous diethyl ether (200 mL).

  • Add a solution of cyclohexylethylene (1.0 eq) in diethyl ether (50 mL).

  • Add diiodomethane (1.5 eq) dropwise via syringe pump over 1 hour, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux for 12-18 hours. Monitor by GC-MS for the disappearance of cyclohexylethylene.

  • Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the combined organic filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude cis/trans ethyl ester mixture.

  • Isomerization & Saponification: Dissolve the crude ester in ethanol (300 mL). Add a freshly prepared solution of sodium ethoxide in ethanol (0.1 eq).

  • Heat the solution to reflux for 4-6 hours to drive the isomerization to the trans product.

  • Add an aqueous solution of sodium hydroxide (3.0 eq) and continue to reflux for an additional 4 hours until saponification is complete (monitored by TLC).

  • Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.

  • Wash the aqueous layer with diethyl ether to remove any neutral impurities.

  • Acidify the aqueous layer to pH ~2 with concentrated HCl at 0 °C. The trans-2-cyclohexyl-cyclopropanecarboxylic acid will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from hexane if further purification is needed.

Protocol 2: Curtius Rearrangement to dl-trans-2-cyclohexyl-cyclopropylamine

(Adapted from the Weinstock protocol and general Curtius rearrangement procedures[13][15])

WARNING: This procedure involves azides, which are potentially explosive. Use appropriate safety precautions, including a blast shield. Do not attempt to isolate the acyl azide intermediate.

  • To a flame-dried 500 mL flask under Argon, add trans-2-cyclohexyl-cyclopropanecarboxylic acid (1.0 eq) and anhydrous toluene (150 mL).

  • Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat the mixture to 60 °C for 2 hours, or until gas evolution ceases.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride.

  • In a separate flask, suspend sodium azide (1.5 eq) in anhydrous toluene (100 mL).

  • Dissolve the crude acyl chloride in anhydrous toluene (50 mL) and add it dropwise to the sodium azide suspension at room temperature.

  • After the addition, slowly heat the reaction mixture to reflux (~100-110 °C). Maintain reflux for 2-3 hours. Monitor the reaction by observing the evolution of N₂ gas.

  • Once gas evolution has stopped, cool the reaction mixture.

  • Carefully add 6M HCl (100 mL) and heat the biphasic mixture to reflux for 4 hours to hydrolyze the isocyanate.

  • Cool the mixture, separate the layers, and extract the aqueous layer with diethyl ether to remove any non-basic byproducts.

  • Basify the aqueous layer with solid NaOH to pH >12, then extract the free amine with dichloromethane (3 x 75 mL).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the final product.

References

  • G. Levitre, J. D. M. D. Tamar, V. Gembus, F. C. F. D. Santos, S. Berteina-Raboin, V. F. D. Silva, T. M. L. D. Souza, F. C. D. A. Biaggio, C. L. D. S. L. D. Junior, G. D. S. C. F. D. Souza, V. Coeffard, Advances in the Synthesis of Cyclopropylamines, Chemical Reviews , 2024. [Link]

  • Allen, Curtius Rearrangement | Mechanism, Reactions, Variations & Applications, Vedantu , 2025. [Link]

  • M. J. T. D. G. Alabugin, The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study, PMC , 2011. [Link]

  • G. Levitre, J. D. M. D. Tamar, V. Gembus, F. C. F. D. Santos, S. Berteina-Raboin, V. F. D. Silva, T. M. L. D. Souza, F. C. D. A. Biaggio, C. L. D. S. L. D. Junior, G. D. S. C. F. D. Souza, V. Coeffard, Advances in the Synthesis of Cyclopropylamines, ACS Publications , 2025. [Link]

  • G. Levitre, J. D. M. D. Tamar, V. Gembus, F. C. F. D. Santos, S. Berteina-Raboin, V. F. D. Silva, T. M. L. D. Souza, F. C. D. A. Biaggio, C. L. D. S. L. D. Junior, G. D. S. C. F. D. Souza, V. Coeffard, Advances in the Synthesis of Cyclopropylamines, PubMed , 2025. [Link]

  • A. B. C. a. A. E. G. III, Simmons-Smith Cyclopropanation Reaction, Organic Reactions , 2004. [Link]

  • Wikipedia, Simmons–Smith reaction, Wikipedia , 2025. [Link]

  • M. A. S. a. A. M. Showkat, Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review, PMC , 2023. [Link]

  • Wikipedia, Hofmann rearrangement, Wikipedia , 2025. [Link]

  • OrgoSolver, Simmons–Smith reaction – cyclopropanation of alkenes, OrgoSolver , 2025. [Link]

  • S. P. S. P. K. S. P. J. K. P. N. K. P. J. P. S. Y. J. L. a. H. P. Kim, Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors, RSC Publishing , 2024. [Link]

  • M. A. S. a. A. M. Showkat, Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review, ResearchGate , 2025. [Link]

  • James Ashenhurst, Cyclopropanation of Alkenes, Master Organic Chemistry , 2023. [Link]

  • James Ashenhurst, The Hofmann and Curtius Rearrangements, Master Organic Chemistry , 2017. [Link]

  • Chemistry Steps, Hofmann Rearrangement, Chemistry Steps , 2025. [Link]

  • Chemistry Learner, Hofmann Rearrangement: Example, Mechanism, and Application, Chemistry Learner , 2025. [Link]

  • ResearchGate, Optimized structures for the intermediates for the Hofmann..., ResearchGate , 2020. [Link]

  • Chem-Station, Hofmann Rearrangement, Chem-Station Int. Ed. , 2014. [Link]

  • T. Cantin, M. M. R. Lebeuf, J. L. G. Pelletier, Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement, Thieme , 2023. [Link]

  • ACS Publications, The Behavior of Cyclopropyl Ketones in the Schmidt Reaction1, ACS Publications , 1965. [Link]

  • Thieme, Cyclopropanation Reactions, Science of Synthesis , 2014. [Link]

  • Google Patents, US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine, Google P
  • Y. L. Y. L. Y. L. Y. S. J. W. Z. Z. a. A. Lei, A novel electrochemical Hofmann-type rearrangement enables facile access to α-oxoisocyanates for the synthesis of N-carbamoylacetamides, RSC Publishing , 2023. [Link]

  • ResearchGate, Hofmann Rearrangement, ResearchGate , 2011. [Link]

  • A. N. S. A. K. A. N. D. P. K. A. V. S. J. S. A. D. V. S. A. K. K. a. A. K. Dwivedi, Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R), PMC , 2019. [Link]

  • Organic Chemistry Portal, New and easy route to primary cyclopropylamines from nitriles, Organic Chemistry Portal , 2001. [Link]

  • F. S. D. S. F. S. L. C. A. C. a. A. Mandoli, Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones, RSC Publishing , 2024. [Link]

  • Longdom Publishing, Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications, Longdom Publishing , 2024. [Link]

  • Reddit, Extraction of Cyclopropylamine, Reddit , 2023. [Link]

  • M. G. J. T. T. L. S. T. D. C. a. D. M. D. M. Barber, Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines, PMC , 2022. [Link]

  • ResearchGate, Advances in the Synthesis of Cyclopropylamines | Request PDF, ResearchGate , 2025. [Link]

  • F. S. D. S. F. S. L. C. A. C. a. A. Mandoli, Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones, MPG.PuRe , 2024. [Link]

  • Web Pages, 7. Synthesis of trans-1,2-dibenzoyl- cyclopropane, University of Missouri-St. Louis , 2025. [Link]

  • ResearchGate, The Racemization of trans-1,2-Divinylcyclopropane | Request PDF, ResearchGate , 2008. [Link]

Sources

Technical Support Center: Optimizing HPLC Conditions for dl-trans-2-cyclohexyl-cyclopropylamine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of dl-trans-2-cyclohexyl-cyclopropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound. The following sections are structured in a question-and-answer format to directly address specific issues and provide robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when analyzing a basic compound like dl-trans-2-cyclohexyl-cyclopropylamine by reverse-phase HPLC?

A1: The primary challenges stem from the basic nature of the primary amine group in dl-trans-2-cyclohexyl-cyclopropylamine. In reverse-phase chromatography, basic compounds often exhibit poor peak shape, characterized by significant tailing.[1][2] This occurs due to strong secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of conventional silica-based stationary phases.[2][3] These interactions lead to issues such as:

  • Peak Tailing: Results in broader peaks, making accurate integration and quantification difficult.[1]

  • Low Resolution: Tailing peaks can merge with adjacent peaks, compromising the separation from impurities or other components.[4]

  • Poor Reproducibility: Retention times can drift as the column's surface activity changes over time.[5]

  • Low Sensitivity: Broad peaks are harder to distinguish from baseline noise, leading to higher limits of detection (LOD) and quantification (LOQ).[4]

Q2: My peak for dl-trans-2-cyclohexyl-cyclopropylamine is tailing significantly. What is the first thing I should try to fix it?

A2: The most immediate and effective strategy is to adjust the mobile phase pH. To minimize unwanted ionic interactions with silanol groups, you should aim to protonate the silanols or deprotonate the analyte. For a basic compound, working at a low pH (e.g., pH 2.5-3.5) is highly recommended.[2][3] At this pH, the majority of surface silanol groups are protonated and neutral, which significantly reduces the secondary ionic interactions that cause peak tailing.[3] A simple way to start is by adding 0.1% formic acid or using a 10-20 mM phosphate buffer (pH 2.5) to your aqueous mobile phase component.[3][6]

Q3: I've tried lowering the pH, but I still see some peak tailing. What's my next step?

A3: If low pH alone isn't sufficient, the next step is to introduce a "competing base" or "silanol suppressor" into the mobile phase.[3] This is typically a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte. A common and effective choice is triethylamine (TEA).[3][7] Adding a low concentration of TEA (e.g., 5-10 mM) to the mobile phase can dramatically improve the peak shape of basic compounds.[3] However, be aware that competing bases can sometimes shorten column lifetime by accelerating the hydrolysis of the stationary phase.[3]

Q4: The sensitivity for my analysis is very low because the compound lacks a strong chromophore. How can I improve detection?

A4: For compounds like dl-trans-2-cyclohexyl-cyclopropylamine that lack a UV-absorbing chromophore, pre-column derivatization is an excellent strategy to enhance sensitivity.[8][9][10] This process involves chemically modifying the analyte to attach a molecule with strong UV absorbance or fluorescence properties.[9][11]

Common derivatizing reagents for primary amines include:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines to form highly fluorescent derivatives, allowing for very sensitive fluorescence detection.[8][11]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Another popular reagent that creates stable, fluorescent derivatives.[8][11]

  • Dansyl Chloride (DNS-Cl): Produces derivatives with strong fluorescence and UV absorbance.[8]

  • 2,4-Dinitrofluorobenzene (DNFB): Creates a derivative with strong UV absorbance.[11]

This approach not only boosts the signal but can also improve the chromatographic behavior of the analyte by reducing its polarity.[11]

Q5: How do I separate the enantiomers of dl-trans-2-cyclohexyl-cyclopropylamine?

A5: Separating a racemic mixture like "dl"-trans-2-cyclohexyl-cyclopropylamine requires a chiral separation technique. The most direct approach in HPLC is to use a Chiral Stationary Phase (CSP).[12] These columns contain a chiral selector immobilized on the silica support, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[12]

Common types of CSPs that are effective for separating amines include:

  • Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives) are very versatile and widely used.[13]

  • Pirkle-type or brush-type CSPs: Designed for specific interactions like π-π stacking, hydrogen bonding, and dipole interactions.[12]

  • Macrocyclic glycopeptide-based CSPs: (e.g., vancomycin or teicoplanin) are also effective for resolving a wide range of chiral compounds.[14]

Alternatively, you can derivatize the racemic amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) reverse-phase column.[15]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions with residual silanols.[2][3] 2. Column overload.[4] 3. Mismatch between sample solvent and mobile phase.[16]1a. Lower mobile phase pH to 2.5-3.5 using an additive like 0.1% formic acid or a phosphate buffer.[2][3] 1b. Add a competing base like triethylamine (TEA) at 5-10 mM to the mobile phase.[3][7] 1c. Use a modern, high-purity silica column with advanced end-capping designed for basic compounds.[2][17] 2. Reduce the injection volume or the concentration of the sample.[4][16] 3. Dissolve the sample in the initial mobile phase whenever possible.[16]
Drifting Retention Times 1. Poor column equilibration.[5] 2. Changes in mobile phase composition. 3. Column temperature fluctuations.[5] 4. Column degradation.[4]1. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before injection.[5] 2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[4][5] 3. Use a thermostatted column compartment to maintain a stable temperature.[5] 4. Use a guard column to protect the analytical column and consider flushing the column if contamination is suspected.[4]
No or Poor Resolution of Enantiomers 1. Incorrect Chiral Stationary Phase (CSP). 2. Inappropriate mobile phase for the CSP. 3. Temperature effects.1. Screen different types of CSPs (e.g., polysaccharide, Pirkle-type). The selection is highly dependent on the analyte's structure.[18] 2. Consult the column manufacturer's guide. Chiral separations are very sensitive to mobile phase composition (e.g., type of alcohol, additives). 3. Optimize the column temperature, as it can significantly affect chiral recognition and resolution.[6]
Noisy or Drifting Baseline 1. Air bubbles in the system.[5] 2. Contaminated mobile phase or detector cell.[4][5] 3. Leaks in the system.[4]1. Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump.[4][5] 2. Use high-purity HPLC-grade solvents.[4] Flush the system and clean the detector cell according to the manufacturer's instructions. 3. Check all fittings for any signs of leakage and tighten or replace as necessary.[4]

Experimental Protocols & Workflows

Protocol 1: Initial Method Development for Achiral Analysis

This protocol provides a starting point for analyzing dl-trans-2-cyclohexyl-cyclopropylamine on a standard reverse-phase column.

  • Column Selection: Start with a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) made from high-purity silica.[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV at 210 nm (as the compound has poor absorbance, this is a starting point).

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %B
      0.0 5
      15.0 95
      17.0 95
      17.1 5

      | 20.0 | 5 |

  • System Suitability: Inject a standard solution and assess the peak shape. If tailing is observed (asymmetry factor > 1.5), proceed to the optimization workflow.

Workflow for Optimizing Peak Shape

The following diagram illustrates the logical steps for troubleshooting and improving poor peak shape for a basic analyte.

G cluster_0 start Start: Poor Peak Shape Observed check_pH Is Mobile Phase pH low (2.5-3.5)? start->check_pH adjust_pH Action: Add 0.1% Formic Acid or Phosphate Buffer (pH 2.5) to Mobile Phase A. check_pH->adjust_pH No add_additive Action: Add Competing Base (e.g., 5-10 mM TEA) to Mobile Phase. check_pH->add_additive Yes adjust_pH->add_additive check_column Is the column modern & high-purity? add_additive->check_column replace_column Action: Switch to a column designed for basic compounds (e.g., with advanced end-capping or hybrid particles). check_column->replace_column No end End: Optimized Peak Shape check_column->end Yes replace_column->end caption Workflow for Peak Shape Optimization

Caption: Workflow for Peak Shape Optimization

Protocol 2: Pre-Column Derivatization with OPA for Fluorescence Detection

This protocol enhances sensitivity for trace-level analysis.

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve 15.26 g of sodium borate decahydrate in 50 mL of DI water, then dilute to 100 mL.[11]

    • OPA Reagent: Combine 0.8 mL of Borate Buffer, 0.2 mL of OPA solution (75 mg/L in methanol), and 2 µL of 3-mercaptopropionic acid.[11] Prepare this reagent fresh daily.

  • Derivatization Procedure:

    • In an autosampler vial, mix 100 µL of your sample (or standard) with 100 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.[8]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM Sodium Phosphate Buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Detector: Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm).[8]

    • Run a gradient similar to Protocol 1, optimizing as needed for the derivatized product.

Method Validation Considerations

Any optimized analytical method must be validated to ensure it is fit for its intended purpose.[19][20][21] According to ICH Q2(R2) guidelines, key validation parameters include:[22]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).[19][23]

  • Linearity: Demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range.[22][24]

  • Accuracy: The closeness of the test results to the true value.[20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[20][24]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[20]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][24]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[24]

Validation Workflow

G cluster_1 start Optimized HPLC Method specificity Specificity & Selectivity (Peak Purity, Resolution) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision limits LOD & LOQ precision->limits robustness Robustness limits->robustness end Validated Method robustness->end caption Analytical Method Validation Workflow

Sources

Technical Support Center: Troubleshooting dl-trans-2-cyclohexyl-cyclopropylamine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist research teams in deconvoluting the complex behavior of cyclopropylamine-based compounds.

dl-trans-2-cyclohexyl-cyclopropylamine is a structural analog of the classic monoamine oxidase (MAO) inhibitor tranylcypromine (TCP). Because it functions as a mechanism-based (suicide) inhibitor, it covalently modifies the Flavin Adenine Dinucleotide (FAD) cofactor present in both LSD1 (KDM1A) and MAO-A/B . This shared catalytic machinery makes off-target effects and assay interference the most common hurdles in preclinical profiling.

This guide is designed to help you understand the causality behind these artifacts and implement self-validating workflows to secure high-integrity data.

Part 1: Core Mechanism & Causality

To troubleshoot effectively, we must first understand the molecular event. Cyclopropylamines do not simply bind and block the active site; they destroy the enzyme's catalytic engine. Upon binding, the FAD cofactor oxidizes the amine via a single-electron transfer (SET). This triggers a rapid homolytic cleavage (ring-opening) of the cyclopropyl ring, generating a highly reactive carbon-centered radical that covalently alkylates the N5 position of the FAD cofactor.

This mechanism is identical across LSD1, MAO-A, and MAO-B, which is precisely why.

Mechanism Start dl-trans-2-cyclohexyl-cyclopropylamine + Oxidized FAD SET Single-Electron Transfer (SET) Flavin Radical Formation Start->SET Binding & Oxidation RingOpen Cyclopropyl Ring Opening Carbon-Centered Radical SET->RingOpen Homolytic Cleavage Adduct Covalent Adduct Formation (N5 of FAD Cofactor) RingOpen->Adduct Radical Recombination Inactivated Irreversible Inactivation (LSD1 / MAO-A / MAO-B) Adduct->Inactivated Stable Complex

Figure 1: Mechanism-based inactivation of FAD-dependent amine oxidases by cyclopropylamines.

Part 2: Troubleshooting FAQs

Q1: My IC50 values for dl-trans-2-cyclohexyl-cyclopropylamine fluctuate wildly between runs. What is causing this?

The Causality: You are treating a time-dependent, irreversible inhibitor as if it were a reversible equilibrium binder. Because the compound covalently destroys the FAD cofactor over time, the apparent IC50 will artificially drop (appear more potent) the longer you pre-incubate the drug with the enzyme before adding the substrate. The Solution: Standardize your pre-incubation time strictly (e.g., exactly 30 minutes). More importantly, shift your analytical framework. For mechanism-based inhibitors, (See Protocol 1).

Q2: I am using an Amplex Red (peroxidase-coupled) assay to measure LSD1 demethylase activity, but the background signal is unusually high. Is the compound interfering?

The Causality: Yes. Amplex Red relies on Horseradish Peroxidase (HRP) to convert H2​O2​ into a fluorescent resorufin product. During the single-electron transfer (SET) step of cyclopropylamine oxidation, uncoupled turnover can generate reactive oxygen species (ROS) independently of the actual demethylation event. Furthermore, cyclopropylamines can act as direct, including HRP. The Solution: Run a counter-screen without LSD1 (just HRP + Amplex Red + Compound). If you detect a signal, you have assay interference. You must switch to an orthogonal, direct-readout assay such as TR-FRET or Mass Spectrometry.

Q3: How do I differentiate on-target LSD1 inhibition from off-target MAO-A/B activity in complex cell lysates?

The Causality: Because LSD1 and MAO-A/B share a highly conserved FAD-binding domain, dl-trans-2-cyclohexyl-cyclopropylamine will engage both. In a lysate, you cannot easily distinguish which enzyme is consuming the substrate or generating the signal. The Solution: Implement a parallel counter-screening workflow using selective masking agents. Treat one aliquot with a highly selective MAO inhibitor to isolate the LSD1 signal, and vice versa.

Workflow Sample Enzyme Source (Recombinant or Lysate) Split Aliquot into Parallel Reaction Wells Sample->Split Cond1 Condition A: Target LSD1 Add MAO Inhibitor (Pargyline) Split->Cond1 Cond2 Condition B: Target MAO Add LSD1 Inhibitor (SP-2509) Split->Cond2 AddDrug Add dl-trans-2-cyclohexyl- cyclopropylamine Cond1->AddDrug Cond2->AddDrug Readout1 LSD1 Activity Readout (TR-FRET H3K4me2) AddDrug->Readout1 Assess LSD1 Readout2 MAO Activity Readout (Kynuramine Fluorescence) AddDrug->Readout2 Assess MAO

Figure 2: Parallel counter-screening workflow to deconvolute LSD1 vs. MAO off-target effects.

Part 3: Quantitative Data Summaries

Table 1: Orthogonal Assay Selection for FAD-Dependent Amine Oxidases
Enzyme TargetRecommended AssayDetection MethodSusceptibility to Cyclopropylamine Interference
LSD1 TR-FRET (H3K4me2)Direct binding (Epi-mark)Low (Recommended)
LSD1 Amplex RedCoupled ( H2​O2​ / HRP)High (Prone to ROS artifacts)
MAO-A / B Kynuramine OxidationDirect Fluorescence (315/380 nm)Low (Gold Standard)
MAO-A / B Mass SpectrometryDirect Substrate DepletionNone (Highest Fidelity)
Table 2: Kinetic Parameters for Mechanism-Based Inhibitors
ParameterDefinitionDiagnostic Value for dl-trans-2-cyclohexyl-cyclopropylamine
IC50​ Half-maximal inhibitory concentrationPoor. Highly dependent on pre-incubation time.
KI​ Concentration yielding half-maximal inactivation rateHigh. Indicates initial non-covalent binding affinity.
kinact​ Maximum rate of covalent inactivationHigh. Indicates the efficiency of FAD alkylation.
kinact​/KI​ Second-order rate constant of inactivationGold Standard. True measure of covalent potency.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Time-Dependent Inhibition ( kinact​/KI​ ) Determination

This protocol ensures you are measuring the true covalent potency of the compound, eliminating the variability seen in standard IC50 assays.

Step 1: Reagent Preparation

  • Prepare recombinant LSD1 (or MAO) in assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 0.1% CHAPS).

  • Prepare a 10-point serial dilution of dl-trans-2-cyclohexyl-cyclopropylamine (ranging from 0.1 µM to 100 µM).

Step 2: Time-Course Pre-Incubation (The Critical Step)

  • Mix the enzyme with the inhibitor dilutions.

  • Extract aliquots at precise time intervals: 0, 5, 10, 15, 30, and 60 minutes.

Step 3: Substrate Addition & Readout

  • Immediately transfer each timed aliquot into a secondary plate containing an excess of the substrate (e.g., H3K4me2 peptide for LSD1) to effectively outcompete further non-covalent binding.

  • Measure the remaining enzyme activity using a TR-FRET readout.

Step 4: Self-Validation Checkpoints

  • Control A (Vehicle): Enzyme + DMSO (Must show 100% stable activity over 60 mins).

  • Control B (Positive): Tranylcypromine (TCP) reference standard.

  • Control C (No Enzyme): Buffer + Substrate + Inhibitor (Must show 0% activity to rule out assay interference).

Step 5: Data Analysis

  • Plot the natural log of remaining activity vs. pre-incubation time to find the observed rate of inactivation ( kobs​ ) for each concentration.

  • Plot kobs​ vs. [Inhibitor] and fit to the Michaelis-Menten-like equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ .

Protocol 2: Kynuramine Counter-Screen for MAO Off-Target Activity

Use this protocol to quantify the exact degree to which your compound is hitting MAO-A/B off-targets, as .

Step 1: Enzyme and Compound Setup

  • Plate recombinant human MAO-A and MAO-B in separate wells of a black 96-well microplate.

  • Add dl-trans-2-cyclohexyl-cyclopropylamine and pre-incubate at 37°C for exactly 30 minutes to allow covalent adduct formation.

Step 2: Incubation with Kynuramine

  • Add 50 µM kynuramine (a non-fluorescent substrate that MAO converts to the highly fluorescent 4-hydroxyquinoline).

  • Incubate for 20 minutes at 37°C.

Step 3: Termination and Readout

  • Terminate the reaction by adding 2N NaOH (this also shifts the pH to maximize 4-hydroxyquinoline fluorescence).

  • Read fluorescence at Ex: 315 nm / Em: 380 nm.

Step 4: Self-Validation Checkpoints

  • Include highly selective MAO inhibitors as internal controls: Clorgyline (MAO-A specific) and Selegiline (MAO-B specific). If your compound's profile matches Selegiline, its primary off-target liability is MAO-B.

References

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology Source: ACS Pharmacology & Translational Science URL:[Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: Molecules URL:[Link]

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights Source: Chemical Research in Toxicology URL:[Link]

Validation & Comparative

dl-trans-2-cyclohexyl-cyclopropylamine vs tranylcypromine MAO-A/B inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Tranylcypromine vs. dl-trans-2-Cyclohexyl-cyclopropylamine in MAO-A/B Inhibition

Executive Summary The cyclopropylamine scaffold is a privileged pharmacophore in the development of monoamine oxidase (MAO) inhibitors. Tranylcypromine (TCP) stands as the prototypical, clinically approved non-selective MAO-A/B inhibitor. However, modifying its structure by saturating the aromatic phenyl ring to an aliphatic cyclohexyl ring (yielding dl-trans-2-cyclohexyl-cyclopropylamine) drastically alters its pharmacological profile. This guide provides an objective, data-driven comparison of these two compounds, detailing the structural causality behind their divergent efficacies and outlining the self-validating experimental protocols used to evaluate them.

Structural Causality: The Role of the Aromatic Ring

The active sites of both MAO-A and MAO-B feature a bipartite hydrophobic cavity lined with critical aromatic residues (e.g., Tyr398 and Tyr435 in MAO-B) . The inhibitory efficacy of cyclopropylamine derivatives is heavily dependent on how well they orient within this "aromatic cage."

  • Tranylcypromine (TCP): The planar phenyl ring of TCP intercalates perfectly into the active site, engaging in strong π−π stacking interactions with the tyrosine residues. This anchors the molecule, placing the cyclopropylamine moiety in ideal proximity to the FAD cofactor. This orientation facilitates a single-electron transfer (SET) mechanism, resulting in the formation of a covalent, irreversible adduct with the N5 atom of FAD .

  • dl-trans-2-Cyclohexyl-cyclopropylamine: Saturating the phenyl ring yields a cyclohexyl ring that adopts a bulky, non-planar chair conformation. This aliphatic ring lacks the π -electrons necessary for stabilizing interactions within the aromatic cage. The absence of the phenyl ring leads to a dramatic drop in inhibitory activity, as the steric bulk causes a clash that prevents the cyclopropylamine from achieving the necessary geometry for covalent FAD modification .

SAR_MAO cluster_TCP Tranylcypromine (TCP) cluster_CHX dl-trans-2-cyclohexyl-cyclopropylamine T_Ring Phenyl Ring (Planar, pi-electrons) T_Stack pi-pi Stacking in Aromatic Cage T_Ring->T_Stack T_Inhib Covalent FAD Adduct (Potent Inhibition) T_Stack->T_Inhib C_Ring Cyclohexyl Ring (Non-planar, Aliphatic) C_Stack Steric Bulk & No pi-interactions C_Ring->C_Stack C_Inhib Failed Anchoring (Loss of Efficacy) C_Stack->C_Inhib

Fig 1: Mechanistic divergence between TCP and its cyclohexyl analog in MAO inhibition.

Comparative Efficacy and Data Synthesis

Historical and modern structure-activity relationship (SAR) studies highlight the necessity of the aromatic system. Seminal in vivo studies by Zirkle and colleagues demonstrated that replacing the phenyl ring of TCP with a cyclohexyl ring yields a compound that is almost completely devoid of MAO inhibition in vivo .

Table 1: Quantitative and Structural Comparison

ParameterTranylcypromine (TCP)dl-trans-2-Cyclohexyl-cyclopropylamine
Pharmacophore Base CyclopropylamineCyclopropylamine
Ring System Phenyl (Aromatic, Planar)Cyclohexyl (Aliphatic, Chair Conformation)
Active Site Interactions Strong π−π stacking with Tyr398/Tyr435Steric clash; devoid of π -stacking
Enzyme Modification Covalent adduct at FAD N5Poor orientation prevents SET mechanism
In Vitro MAO Inhibition Potent (Low nM range)Weak / Negligible
In Vivo Efficacy Highly ActiveAlmost completely inactive

Experimental Methodologies: Self-Validating Protocols

To rigorously compare these compounds, researchers must employ orthogonal assays that validate both intrinsic enzyme inhibition and physiological target engagement.

Protocol A: In Vitro Fluorometric MAO-A/B Inhibition Profiling

Causality & Design: To accurately compare the intrinsic inhibitory potency of TCP versus its cyclohexyl analog without the confounding variables of pharmacokinetics or blood-brain barrier (BBB) penetrance, a cell-free recombinant enzyme assay is required. We utilize kynuramine as a non-selective substrate. Kynuramine is oxidized by MAO to an unstable aldehyde that spontaneously cyclizes into 4-hydroxyquinoline. This product is highly fluorescent in an alkaline environment, allowing for a continuous, non-radioactive, and highly sensitive kinetic readout. Self-Validating Controls: The assay system validates itself by including a vehicle control (establishing 100% enzyme activity) and a saturating dose of a known irreversible inhibitor like Clorgyline (establishing the 0% activity floor).

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add TCP or dl-trans-2-cyclohexyl-cyclopropylamine across a 10-point concentration gradient (e.g., 0.1 nM to 100 µM). Incubate at 37°C for 30 minutes to allow for covalent adduct formation.

  • Substrate Addition: Initiate the reaction by adding kynuramine (final concentration 40 µM).

  • Kinetic Readout: Stop the reaction after 20 minutes with 2N NaOH. Measure fluorescence using a microplate reader (Excitation: 315 nm / Emission: 380 nm).

  • Data Analysis: Normalize fluorescence units against controls and calculate the IC 50​ using non-linear regression.

MAO_Assay Step1 1. Enzyme Preparation Recombinant MAO-A/B Step2 2. Compound Incubation Add TCP or Cyclohexyl analog Step1->Step2 Step3 3. Substrate Addition Add Kynuramine (Fluorogenic) Step2->Step3 Step4 4. Kinetic Readout Measure 4-Hydroxyquinoline Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Validation Step4->Step5

Fig 2: Step-by-step workflow for in vitro fluorometric MAO-A/B inhibition profiling.

Protocol B: In Vivo Tryptamine Potentiation Assay

Causality & Design: In vitro binding does not guarantee in vivo efficacy. The tryptamine potentiation assay is the gold standard for validating central MAO inhibition. Tryptamine is rapidly metabolized by peripheral and central MAO. Administering it to a wild-type animal produces no behavioral phenotype. However, if a test compound successfully penetrates the BBB and inhibits MAO, tryptamine accumulates and induces quantifiable stereotyped behaviors (clonic seizures). This binary outcome self-validates both target engagement and pharmacokinetic viability.

Step-by-Step Workflow:

  • Animal Dosing: Administer the test compound (TCP or Cyclohexyl analog) via intraperitoneal (i.p.) injection to a cohort of adult Wistar rats.

  • Incubation Period: Wait 1 to 4 hours to allow for BBB penetration and irreversible enzyme inactivation.

  • Tryptamine Challenge: Inject tryptamine hydrochloride (40 mg/kg, i.v.).

  • Behavioral Scoring: Observe the animals for 15 minutes. Score the presence and severity of clonic convulsions and head-weaving. TCP will show profound potentiation, whereas the cyclohexyl analog will show baseline (vehicle-like) behavior [[1]]([Link]).

References

  • [1] Finkelstein, J., Chiang, E., Vane, F. M., & Lee, J. "Synthesis of trans-2-Cyclohexyloxycyclopropylamine and Derivatives." Journal of Medicinal Chemistry, 1966. URL:[Link]

  • [2] Vilar, S., et al. "Quantitative Structure−Activity Relationship and Complex Network Approach to Monoamine Oxidase A and B Inhibitors." Journal of Medicinal Chemistry, 2008. URL:[Link]

  • [3] Carradori, S., et al. "Monoamine oxidase‐B inhibitors as potential neurotherapeutic agents: An overview and update." Chemical Biology & Drug Design, 2019. URL:[Link]

  • [4] Carradori, S., & Silvestri, R. "New Frontiers in Selective Human Monoamine Oxidase Inhibitors." Journal of Medicinal Chemistry, 2015. URL:[Link]

Sources

Validating LSD1 (KDM1A) Inhibition: A Comparative Guide to dl-trans-2-cyclohexyl-cyclopropylamine and TCP Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As epigenetic therapies transition from bench to bedside, the rigorous validation of novel small-molecule inhibitors remains the cornerstone of successful drug development. Lysine-specific demethylase 1 (LSD1, also known as KDM1A) has emerged as a premier therapeutic target due to its ubiquitous overexpression in malignancies such as acute myeloid leukemia (AML) and small cell lung cancer (SCLC)[1].

This guide provides a comprehensive, self-validating framework for evaluating dl-trans-2-cyclohexyl-cyclopropylamine —a highly lipophilic, aliphatic analog of the foundational LSD1 inhibitor tranylcypromine (TCP). By objectively comparing this tool compound against clinical-stage alternatives like ORY-1001 and GSK2879552, we will explore the causality behind assay design, target engagement, and phenotypic validation.

Mechanistic Overview: The Causality of Covalent Inhibition

LSD1 functions as an epigenetic eraser, specifically removing methyl groups from mono- and di-methylated histone H3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[1]. This process is strictly dependent on the flavin adenine dinucleotide (FAD) cofactor.

Cyclopropylamine derivatives, including dl-trans-2-cyclohexyl-cyclopropylamine and TCP, are mechanism-based irreversible inhibitors. Upon entering the LSD1 catalytic pocket, the cyclopropylamine ring undergoes a single-electron transfer mediated by FAD. This triggers a ring-opening event, forming a permanent covalent adduct with the FAD cofactor and permanently inactivating the enzyme[1][2].

Replacing the phenyl ring of TCP with a cyclohexyl group in dl-trans-2-cyclohexyl-cyclopropylamine increases the molecule's sp³ character and lipophilicity. This structural shift alters its orientation within the hydrophobic binding pocket and enhances cellular membrane permeability, though it requires careful profiling against off-target monoamine oxidases (MAO-A/B).

G LSD1 LSD1 (KDM1A) Enzyme FAD FAD Cofactor LSD1->FAD binds H3K4 H3K4me1/2 Substrate FAD->H3K4 oxidizes Inhibitor dl-trans-2-cyclohexyl- cyclopropylamine Inhibitor->FAD covalent adduct Block Accumulation of H3K4me2 (Active Chromatin) Inhibitor->Block results in Demeth Demethylated H3K4 (Repressed Chromatin) H3K4->Demeth normal pathway

Fig 1: Mechanism of LSD1 inhibition by cyclopropylamine derivatives via FAD adduct formation.

Comparative Analysis of LSD1 Inhibitors

To contextualize the performance of dl-trans-2-cyclohexyl-cyclopropylamine, it must be benchmarked against both its parent scaffold (TCP) and advanced clinical candidates. Advanced N-alkylated and N-substituted TCP derivatives (like ORY-1001 and GSK2879552) have been engineered to eliminate MAO activity while driving LSD1 potency into the sub-nanomolar range[1][3][4].

Quantitative Performance Comparison
InhibitorScaffold TypePrimary Target(s)LSD1 IC₅₀Mechanism of ActionClinical / Research Status
dl-trans-2-cyclohexyl-cyclopropylamine CycloalkylamineLSD1, MAO-A/BLow µMCovalent (FAD adduct)Preclinical Tool Compound
PhenylcyclopropylamineMAO-A/B, LSD1~20.7 µMCovalent (FAD adduct)FDA Approved (Depression)[4]
N-alkylated TCPLSD1~18 nMCovalent (FAD adduct)Phase II (AML, SCLC)[2]
N-substituted TCPLSD1~16 nMCovalent (FAD adduct)Phase I/II (Evaluated)[1][4]

Experimental Validation Protocols: A Self-Validating System

A robust validation pipeline must prove three distinct events: biochemical target inhibition, cellular target engagement, and phenotypic consequence. If any node in this cascade fails, the compound's mechanism of action cannot be confidently attributed to LSD1 inhibition.

Workflow Prep Compound Prep (dl-trans-2-cyclohexyl-...) Biochem Biochemical Assay (TR-FRET / FAD binding) Prep->Biochem MAO Selectivity Counterscreen (MAO-A / MAO-B) Prep->MAO Off-target check Cellular Cellular Assay (Western Blot H3K4me2) Biochem->Cellular IC50 validated Pheno Phenotypic Assay (CD11b Flow Cytometry) Cellular->Pheno Target engaged

Fig 2: Self-validating experimental workflow for evaluating epigenetic inhibitors.

Protocol 1: Biochemical Demethylase Assay (TR-FRET)

Purpose: Establish direct, cell-free catalytic inhibition and determine the IC₅₀.

  • Enzyme Pre-incubation (Critical Step): Incubate recombinant LSD1 enzyme with a titration series of dl-trans-2-cyclohexyl-cyclopropylamine for 30–60 minutes at room temperature.

    • The Causality: Because cyclopropylamines are mechanism-based irreversible inhibitors, they require catalytic turnover of the FAD cofactor to form the covalent adduct[1]. Omitting this pre-incubation forces competitive kinetics against the substrate, resulting in artificially inflated (false-negative) IC₅₀ values.

  • Substrate Addition: Add biotinylated H3K4me2 peptide substrate and incubate for 1 hour.

  • Detection: Add Europium (Eu)-cryptate-labeled anti-H3K4me0/1 antibody and Streptavidin-XL665.

    • The Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) only occurs if LSD1 successfully demethylates the substrate to me1 or me0, allowing the antibody and streptavidin to come into proximity. A drop in FRET signal directly correlates with LSD1 inhibition.

Protocol 2: Cellular Target Engagement (Histone Extraction & Western Blot)

Purpose: Prove the compound crosses the cell membrane and inhibits LSD1 within the complex chromatin environment.

  • Cell Treatment: Treat AML cells (e.g., THP-1 or MV4-11) with the compound for 24–48 hours.

  • Acid Extraction of Histones: Lyse cells in hypotonic buffer, pellet nuclei, and extract overnight in 0.2N HCl at 4°C. Neutralize with NaOH.

    • The Causality: Standard RIPA lysis is insufficient for epigenetic assays. Histones are highly basic proteins tightly bound to DNA. Acid extraction selectively precipitates non-histone proteins while keeping histones soluble, drastically improving the signal-to-noise ratio for methylation marks.

  • Immunoblotting: Run SDS-PAGE and probe for H3K4me2 (Target) and H3K4me3 (Negative Control).

    • The Causality: LSD1 strictly demethylates me1/me2 due to the steric constraints of the FAD-dependent amine oxidation mechanism[1]. If H3K4me3 levels rise upon treatment, the compound is exhibiting off-target effects (e.g., inhibiting the KDM5 family of demethylases). H3K4me3 serves as the ultimate internal specificity control.

Protocol 3: Phenotypic Validation (Differentiation via Flow Cytometry)

Purpose: Confirm that the epigenetic reprogramming translates into the expected biological outcome (e.g., leukemic blast differentiation).

  • Extended Incubation: Treat THP-1 cells with the compound for 72–96 hours.

    • The Causality: Unlike kinase inhibitors that halt signaling cascades in minutes, epigenetic inhibitors require multiple cell division cycles to wash out existing epigenetic marks, transcribe new differentiation-driving genes, and express surface markers[2]. Short incubations (<48h) will yield false negatives.

  • Staining & Analysis: Harvest cells, wash in FACS buffer, and stain with fluorescently conjugated anti-CD11b antibodies. Analyze via flow cytometry. An increase in CD11b median fluorescence intensity (MFI) confirms terminal differentiation.

Data Interpretation & Troubleshooting

When validating dl-trans-2-cyclohexyl-cyclopropylamine, researchers must remain vigilant regarding its therapeutic window. Because this compound is derived from a monoamine oxidase inhibitor scaffold, a selectivity counterscreen against MAO-A and MAO-B is mandatory .

If your cellular assays show high toxicity (cell death) rather than differentiation (CD11b expression), you are likely observing off-target MAO inhibition or generalized lipophilic toxicity. In such cases, stepping down the concentration or switching to a highly selective clinical analog like ORY-1001 (which boasts sub-nanomolar cellular activity in differentiation assays[2]) is required to isolate the LSD1-specific phenotype.

References

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • An overview on the most important LSD1 inhibitors reported in literature ResearchGate URL:[Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative In Vivo Toxicity Profiles of dl-trans-2-Cyclohexyl-cyclopropylamine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating the safety windows of next-generation monoamine oxidase (MAO) inhibitors, it is critical to rigorously dissect their in vivo toxicity profiles. dl-trans-2-cyclohexyl-cyclopropylamine and its ether derivatives (such as trans-2-cyclohexyloxycyclopropylamine, known as Ro 5-5453) are highly potent, non-hydrazine MAO inhibitors[1]. Structurally, these compounds are derived from tranylcypromine (TCP) by replacing the aromatic phenyl ring with an aliphatic cyclohexyl moiety.

While this structural shift drastically increases lipophilicity and blood-brain barrier (BBB) penetrance—rendering analogs like Ro 5-5453 up to 20–50 times more potent than early MAOIs like iproniazid[2]—it fundamentally alters their metabolic fate and toxicity profile. This guide objectively compares the in vivo toxicity of these analogs, focusing on the mechanistic causality behind their adverse effects and providing self-validating protocols for preclinical evaluation.

Mechanistic Causality of Toxicity

The toxicity of cyclohexyl-cyclopropylamine analogs diverges into two primary pathways:

  • On-Target Neurovascular Toxicity (The "Cheese Effect"): Like classical nonselective MAOIs, these analogs irreversibly inhibit gastrointestinal and hepatic MAO-A. This prevents the first-pass metabolism of dietary tyramine. Systemic tyramine accumulation displaces norepinephrine from presynaptic vesicles, triggering massive adrenergic efflux and a potentially lethal [3][4]. Because the cyclohexyl analogs possess higher receptor affinity, the threshold for this tyramine pressor response is significantly lowered.

  • Off-Target Hepatotoxicity: The substitution of a phenyl ring with a saturated cyclohexyl group increases the aliphatic lipophilic burden on hepatic Cytochrome P450 (CYP450) enzymes. Extensive oxidative metabolism of the aliphatic ring can generate reactive intermediates that covalently bind to hepatic macromolecules, leading to hepatocellular necrosis—a toxidrome distinct from the standard sympathetic overactivity seen in MAOI overdoses[5].

Visualizing the Toxicity Pathways

MAO_Toxicity_Pathways Analog dl-trans-2-cyclohexyl- cyclopropylamine MAO Irreversible MAO-A/B Inhibition Analog->MAO Primary Target CYP Hepatic CYP450 Oxidation Analog->CYP Off-Target Metabolism Tyr Dietary Tyramine Accumulation MAO->Tyr Loss of First-Pass Clearance Metab Reactive Ring-Cleaved Metabolites CYP->Metab Aliphatic Hydroxylation NE Massive Norepinephrine Release Tyr->NE Displaces NE from Vesicles HepatoTox Hepatocellular Injury (Hepatotoxicity) Metab->HepatoTox Covalent Binding CardioTox Hypertensive Crisis (Cardiovascular Toxicity) NE->CardioTox α1-Receptor Activation

Figure 1: Divergent mechanisms of cardiovascular and hepatic toxicity induced by cyclohexyl analogs.

Comparative In Vivo Toxicity Matrix

To benchmark the safety of these analogs, we compare the base cyclohexyl compound and its highly potent cyclohexyloxy ether derivative against the clinical standard, Tranylcypromine (TCP).

CompoundStructural ModificationRelative MAO PotencyTyramine Pressor Potentiation (Rat)Hepatotoxicity Risk (14-day ALT elevation)Therapeutic Index
Tranylcypromine (TCP) Phenyl ring (Reference)1x++++ (Severe)LowNarrow
dl-trans-2-cyclohexyl-cyclopropylamine Cyclohexyl substitution~1.5x+++ (Moderate-Severe)ModerateNarrow
trans-2-cyclohexyloxy-cyclopropylamine Cyclohexyloxy ether (Ro 5-5453)20x - 50x+++++ (Critical)HighVery Narrow

Data Note: Relative potencies are benchmarked against early MAOIs based on established structure-activity relationship (SAR) studies[2].

Self-Validating Experimental Protocols

To generate trustworthy and reproducible toxicity data, experimental protocols must be designed as self-validating systems. Below are the gold-standard methodologies for assessing the two primary toxicity vectors of these analogs.

Protocol A: In Vivo Tyramine Challenge (Cardiovascular Toxicity)

Causality Focus: We utilize conscious, freely moving rats equipped with telemetry. General anesthetics (e.g., isoflurane) inherently depress autonomic reflexes and blunt sympathetic outflow. Testing under anesthesia would artificially suppress the tyramine-induced pressor response, yielding dangerous false-negative toxicity data.

Step-by-Step Methodology:

  • Surgical Implantation: Implant radiotelemetry pressure transducers into the femoral artery of adult Sprague-Dawley rats. Allow a 72-hour surgical recovery period.

  • Internal Baseline Calibration (Self-Validation): Administer a sub-threshold IV bolus of tyramine (1 mg/kg). Validation logic: If the rat does not exhibit a baseline Mean Arterial Pressure (MAP) spike of at least 15 mmHg, the catheter is deemed compromised or the animal's adrenergic tone is abnormal. Exclude the subject.

  • Analog Administration: Administer the dl-trans-2-cyclohexyl-cyclopropylamine analog via oral gavage (e.g., 5 mg/kg) and wait 2 hours to achieve peak MAO inhibition.

  • Tyramine Challenge: Administer escalating IV doses of tyramine (0.5, 1.0, 2.0 mg/kg).

  • Data Acquisition: Continuously record MAP and heart rate. Calculate the PD30​ (the dose of tyramine required to raise MAP by 30 mmHg). A leftward shift in the dose-response curve quantifies the severity of the analog's cardiovascular toxicity.

Protocol B: Subacute Hepatotoxicity & Glutathione Depletion Assay

Causality Focus: Because the cyclohexyl ring undergoes extensive CYP450 oxidation, reactive intermediates are formed. These intermediates must first deplete hepatic glutathione (GSH) before they can covalently bind to proteins and cause necrosis. Measuring GSH depletion alongside ALT provides a mechanistic early-warning signal.

Step-by-Step Methodology:

  • Repeated Dosing: Administer the analog via oral gavage daily for 14 days to murine models. Validation logic: Include a parallel cohort pre-treated with 1-aminobenzotriazole (a broad-spectrum CYP inhibitor). If CYP inhibition rescues the hepatotoxicity, it confirms the toxicity is driven by oxidative metabolites, not the parent drug.

  • Tissue Harvesting: On day 15, euthanize the subjects. Collect serum and rapidly excise the liver, flash-freezing half in liquid nitrogen.

  • Biomarker Quantification: Analyze serum for Alanine Aminotransferase (ALT) and Glutamate Dehydrogenase (GLDH) using standard colorimetric assays.

  • GSH Profiling: Homogenize the flash-frozen liver tissue and quantify the ratio of reduced-to-oxidized glutathione (GSH/GSSG) via HPLC. A depressed ratio confirms oxidative stress induced by the analog's metabolism.

References

  • Title: Synthesis of trans-2-Cyclohexyloxycyclopropylamine and Derivatives Source: Journal of Medicinal Chemistry (1966) URL: [Link]

  • Title: Monoamine Oxidase Inhibitors (MAOIs) Source: StatPearls Publishing (2025) URL: [Link]

  • Title: Monoamine Oxidase Inhibitor Toxicity Source: StatPearls Publishing (2023) URL: [Link]

Sources

Benchmarking dl-trans-2-Cyclohexyl-cyclopropylamine Against Standard MAO Inhibitors: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of monoamine oxidase (MAO) inhibitors, the cyclopropylamine scaffold is renowned for its potent, mechanism-based (suicide) inhibition. Tranylcypromine (TCP, trans-2-phenylcyclopropylamine) remains the gold standard of this class [1]. However, understanding the structural boundaries of target engagement requires benchmarking against structural analogs. This guide evaluates dl-trans-2-cyclohexyl-cyclopropylamine (also known as Ro 5-5453), an analog where the aromatic phenyl ring of TCP is fully saturated into an aliphatic cyclohexyl ring. By comparing this compound against standard MAOIs, we elucidate the critical role of aromaticity in MAO active-site binding and provide validated protocols for testing novel cyclopropylamine derivatives.

Mechanistic Rationale: The Necessity of the Aromatic Cage

To understand the experimental outcomes, one must first examine the causality of the enzyme-inhibitor interaction. MAO-A and MAO-B are flavin adenine dinucleotide (FAD)-dependent enzymes. Their active sites feature an "aromatic cage" (comprising residues such as Tyr398 and Tyr435 in MAO-B) designed to bind monoamine neurotransmitters via π−π stacking interactions [2].

The Tranylcypromine (TCP) Mechanism: TCP relies on its phenyl ring to intercalate into this aromatic cage. This high-affinity π−π stacking anchors the molecule, precisely orienting the cyclopropylamine moiety near the FAD cofactor. The amine undergoes a single-electron transfer (SET) to FAD, forming a radical cation. The strained cyclopropyl ring rapidly opens, generating a highly reactive carbon radical that covalently bonds to the FAD, irreversibly inactivating the enzyme.

The Cyclohexyl Disruption: When the phenyl ring is replaced by a cyclohexyl ring (dl-trans-2-cyclohexyl-cyclopropylamine), the π -electron system is entirely lost. Furthermore, the cyclohexyl ring adopts a bulky, non-planar chair conformation. This creates a dual failure:

  • Loss of Affinity: The molecule cannot participate in π−π stacking within the aromatic cage.

  • Steric Clash: The bulky aliphatic ring prevents the precise geometric alignment required for the SET and subsequent covalent adduct formation.

Consequently, dl-trans-2-cyclohexyl-cyclopropylamine is virtually devoid of MAO inhibitory activity [1].

SAR_Logic Core Cyclopropylamine Core (Mechanism-Based Inhibition) Phenyl Phenyl Substitution (Tranylcypromine) Core->Phenyl Cyclohexyl Cyclohexyl Substitution (dl-trans-2-cyclohexyl-cyclopropylamine) Core->Cyclohexyl PiStack High Affinity Binding (π-π Stacking in Aromatic Cage) Phenyl->PiStack StericClash Loss of Binding Affinity (No π-electrons, Steric Bulk) Cyclohexyl->StericClash Active Potent MAO Inhibition (In Vivo & In Vitro Active) PiStack->Active Inactive Devoid of MAO Inhibition (In Vivo Inactive) StericClash->Inactive

SAR logic demonstrating the necessity of the aromatic ring for MAO inhibition.

Comparative Data Benchmarking

The table below summarizes the benchmarking data of dl-trans-2-cyclohexyl-cyclopropylamine against standard, clinically relevant MAO inhibitors. The stark contrast in efficacy underscores the SAR principles described above.

CompoundStructural ClassMAO-A IC₅₀MAO-B IC₅₀In Vivo Tryptamine Potentiation (ED₅₀)
Tranylcypromine (TCP) Phenyl-cyclopropylamine~2.0 µM~0.2 µM~0.5 mg/kg
Phenelzine Hydrazine~0.01 µM~0.01 µM~2.5 mg/kg
Selegiline Propargylamine>50 µM~0.01 µMN/A (MAO-B selective)
dl-trans-2-cyclohexyl-cyclopropylamine Cyclohexyl-cyclopropylamine>100 µM>100 µMInactive (>100 mg/kg)

Data synthesized from historical SAR evaluations [1][2].

Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include mandatory internal controls (TCP as a positive control, vehicle as a negative control) to verify assay integrity before data interpretation.

Protocol 1: In Vitro Fluorometric MAO Inhibition Assay

We utilize kynuramine as the substrate because its oxidation by MAO directly yields 4-hydroxyquinoline, a highly fluorescent product. This eliminates the need for secondary coupled enzymes (like horseradish peroxidase), removing confounding variables from the assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 0.1 M potassium phosphate buffer (pH 7.4) to a final working concentration of 5 µg/mL.

  • Compound Pre-incubation: In a black 96-well microplate, add 10 µL of the test compound (dl-trans-2-cyclohexyl-cyclopropylamine), TCP (positive control), or DMSO vehicle (negative control). Add 40 µL of the enzyme solution. Incubate at 37°C for 30 minutes. Causality: Pre-incubation is strictly required for cyclopropylamines because they are mechanism-based, time-dependent irreversible inhibitors.

  • Substrate Addition: Initiate the reaction by adding 50 µL of kynuramine (final concentration: 40 µM for MAO-A; 20 µM for MAO-B).

  • Reaction & Termination: Incubate for exactly 30 minutes at 37°C. Terminate the reaction by adding 40 µL of 2N NaOH. Causality: NaOH denatures the enzyme and shifts the pH to maximize the fluorescence quantum yield of the 4-hydroxyquinoline product.

  • Detection: Read fluorescence at Ex 315 nm / Em 380 nm. Calculate the IC₅₀ using non-linear regression against the vehicle control (defined as 100% activity).

MAO_Workflow Start Compound Preparation (Ro 5-5453 vs TCP) Incubation Pre-incubation with MAO-A / MAO-B (37°C, 30 min) Start->Incubation Substrate Addition of Substrate (Kynuramine) Incubation->Substrate Detection Fluorometric Detection (Ex/Em: 315/380 nm) Substrate->Detection Analysis IC50 Calculation & SAR Benchmarking Detection->Analysis

Step-by-step workflow for in vitro fluorometric MAO inhibition benchmarking.

Protocol 2: In Vivo Tryptamine Potentiation Test (Rats)

This classic in vivo model provides a direct, binary physiological readout of central MAO inhibition [1]. Tryptamine is a trace amine rapidly degraded by MAO. When MAO is effectively inhibited, a sub-convulsive dose of exogenous tryptamine accumulates rapidly in the brain, triggering observable clonic convulsions.

Step-by-Step Methodology:

  • Dosing: Administer dl-trans-2-cyclohexyl-cyclopropylamine (test) or TCP (positive control) via intraperitoneal (IP) injection to cohorts of male Wistar rats (n=6 per dose group). Use saline as a negative control.

  • Absorption Phase: Wait 2 to 4 hours to allow for drug distribution, blood-brain barrier penetration, and covalent enzyme inactivation.

  • Challenge: Inject tryptamine hydrochloride (40 mg/kg) intravenously (IV) via the tail vein. Causality: This specific dose is sub-threshold in unmedicated rats but reliably induces convulsions if >70% of central MAO is inhibited.

  • Observation: Place animals in individual observation chambers. Record the presence or absence of clonic convulsions (lasting >3 seconds) over a 5-minute window.

  • Validation: TCP will yield an ED₅₀ of ~0.5 mg/kg. dl-trans-2-cyclohexyl-cyclopropylamine will show no potentiation even at doses exceeding 100 mg/kg, confirming the lack of target engagement in vivo [1].

Conclusion

Benchmarking dl-trans-2-cyclohexyl-cyclopropylamine against tranylcypromine provides a definitive lesson in rational drug design. While the cyclopropylamine "warhead" is necessary for covalent MAO inactivation, it is entirely insufficient on its own. The complete loss of activity upon saturating the phenyl ring into a cyclohexyl ring proves that precise, non-covalent π−π anchoring within the MAO aromatic cage is the prerequisite step for mechanism-based inhibition.

References

  • Zirkle, C. L., Kaiser, C., Tedeschi, D. H., Tedeschi, R. E., & Burger, A. (1962). 2-Substituted Cyclopropylamines. II. Effect of Structure upon Monoamine Oxidase-Inhibitory Activity as Measured in Vivo by Potentiation of Tryptamine Convulsions. Journal of Medicinal and Pharmaceutical Chemistry, 5(6), 1265-1284. URL:[Link]

  • Kaiser, C., Lester, B. M., Zirkle, C. L., Burger, A., Davis, C. S., Delia, T. J., & Zirngibl, L. (1962). 2-Substituted Cyclopropylamines. I. Derivatives and Analogs of 2-Phenylcyclopropylamine. Journal of Medicinal and Pharmaceutical Chemistry, 5(6), 1243-1265. URL:[Link]

  • Finkelstein, J., Chiang, E., Vane, F. M., & Lee, J. (1966). Synthesis of trans-2-Cyclohexyloxycyclopropylamine and Derivatives. Journal of Medicinal Chemistry, 9(3), 319-322. URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dl-trans-2-Cyclohexyl-cyclopropylamine
Reactant of Route 2
Reactant of Route 2
dl-trans-2-Cyclohexyl-cyclopropylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.